Product packaging for 2-(2-Methylpropanamido)propanoic acid(Cat. No.:CAS No. 157170-72-4)

2-(2-Methylpropanamido)propanoic acid

Cat. No.: B124567
CAS No.: 157170-72-4
M. Wt: 159.18 g/mol
InChI Key: GVSRXFYGMVCCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Methylpropanamido)propanoic acid is a specialized organic compound of interest in synthetic organic chemistry and life sciences research. This molecule features a propanoic acid backbone amide-linked to a 2-methylpropanoyl group, making it a useful building block for the synthesis of more complex peptide derivatives and structural analogs . Compounds with similar amide linkages are frequently employed in the development of pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) . As a reagent, it can serve as a key intermediate in exploring structure-activity relationships and in constructing novel chemical entities for screening purposes. The structural motifs present in this compound are commonly found in studies of crystallography and hydrogen bonding, providing insights into molecular packing and solid-state stability . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B124567 2-(2-Methylpropanamido)propanoic acid CAS No. 157170-72-4

Properties

IUPAC Name

2-(2-methylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRXFYGMVCCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Methylpropanamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(2-Methylpropanamido)propanoic acid, also known as N-isobutyryl-alanine. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Chemical and Physical Properties

This compound is an N-acyl amino acid, a class of molecules gaining interest in biochemical and pharmaceutical research for their role in cellular signaling.[1][2] The compound consists of an alanine backbone with its amino group acylated by an isobutyryl group. The data presented here primarily pertains to the (2R)-enantiomer, N-isobutyryl-D-alanine. While specific experimental data for this compound is limited in publicly accessible literature, computed properties from reliable databases provide valuable insights.

Tabulated Physicochemical Data

The following tables summarize the key computed physicochemical properties of (2R)-2-(2-methylpropanoylamino)propanoic acid.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO₃PubChem
Molecular Weight 159.18 g/mol PubChem
XLogP3 0.6PubChem
Polar Surface Area 66.4 ŲPubChem
Rotatable Bond Count 3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem

Table 2: Mass Spectrometry Data

PropertyValueSource
Exact Mass 159.08954328 DaPubChem
Monoisotopic Mass 159.08954328 DaPubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved through the acylation of alanine. A standard and effective method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[3][4]

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the synthesis of N-isobutyryl-alanine from alanine and isobutyryl chloride.

Materials:

  • Alanine (D- or L-enantiomer)

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of Alanine: Dissolve alanine in a 1M aqueous solution of sodium hydroxide in a round-bottom flask, and cool the solution in an ice bath (0-5 °C). The molar equivalent of NaOH should be at least twice that of alanine to neutralize the amino acid's carboxylic acid group and the HCl byproduct of the reaction.

  • Acylation: While vigorously stirring the cooled alanine solution, slowly add isobutyryl chloride dropwise. Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is typically biphasic, occurring at the interface of the aqueous and organic layers.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • If an organic solvent like dichloromethane was not used during the reaction, extract the aqueous layer with a suitable organic solvent.

    • Wash the organic layer with 1M HCl to remove any unreacted alanine and excess base.

    • Subsequently, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted isobutyryl chloride and isobutyric acid.

    • Finally, wash the organic layer with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-isobutyryl-alanine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alanine Alanine in aq. NaOH ReactionVessel Schotten-Baumann Reaction (0-10 °C, vigorous stirring) Alanine->ReactionVessel IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->ReactionVessel Extraction Extraction with Organic Solvent ReactionVessel->Extraction AcidWash Wash with 1M HCl Extraction->AcidWash BaseWash Wash with sat. NaHCO₃ AcidWash->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Drying Drying over Na₂SO₄ BrineWash->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct Signaling_Pathway NAAA This compound (N-isobutyryl-alanine) GPCR G-Protein Coupled Receptor (e.g., GPR92) NAAA->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP₃, DAG) Effector->Second_Messenger MAPK_Cascade MAPK Signaling Cascade (e.g., ERK) Second_Messenger->MAPK_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) MAPK_Cascade->Cellular_Response

References

An In-depth Technical Guide to the Synthesis of N-isobutyryl-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-isobutyryl-alanine, a modified amino acid with potential applications in drug development and biochemical research. The document details both chemical and enzymatic synthesis routes, including reaction mechanisms, experimental protocols, and quantitative data.

Introduction

N-isobutyryl-alanine is an N-acylated derivative of the amino acid alanine. The attachment of an isobutyryl group to the nitrogen atom of alanine modifies its chemical properties, such as lipophilicity and steric bulk, which can influence its biological activity and metabolic stability. This guide explores the key methods for the synthesis of this compound, providing a foundation for its production and further investigation.

Chemical Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and widely applicable chemical method for the synthesis of N-isobutyryl-alanine is the Schotten-Baumann reaction. This method involves the acylation of the amino group of alanine with an acyl chloride, in this case, isobutyryl chloride, under basic conditions.

Mechanism of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of alanine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This is followed by the elimination of a chloride ion. An aqueous base, typically sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[1][2][3] A two-phase system, consisting of water and an organic solvent, is often employed where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase.[2]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Alanine Alanine (H₂N-CH(CH₃)-COOH) Intermediate [(CH₃)₂CH-C(O⁻)(Cl)-NH₂⁺(CH(CH₃)COOH)] Alanine->Intermediate Nucleophilic Attack IsobutyrylChloride Isobutyryl Chloride ((CH₃)₂CH-COCl) IsobutyrylChloride->Intermediate Product N-isobutyryl-alanine ((CH₃)₂CH-CO-NH-CH(CH₃)-COOH) Intermediate->Product Chloride elimination HCl HCl Intermediate->HCl NaOH NaOH (aq) HCl->NaOH Neutralization

Figure 1: Schotten-Baumann reaction mechanism for N-isobutyryl-alanine synthesis.
Experimental Protocol

The following is a representative protocol for the synthesis of N-isobutyryl-L-alanine, adapted from similar N-acylation procedures for amino acids.

Materials:

  • L-alanine

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

  • Ethyl acetate for extraction

Procedure:

  • Dissolution of L-alanine: Dissolve L-alanine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a reaction flask equipped with a stirrer. The solution should be cooled in an ice bath.

  • Addition of Isobutyryl Chloride: While vigorously stirring the cooled alanine solution, slowly add isobutyryl chloride and a solution of sodium hydroxide concurrently, maintaining the pH of the reaction mixture in the alkaline range (pH 9-10). The temperature should be kept low (0-5 °C) during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Wash the reaction mixture with an organic solvent like dichloromethane to remove any unreacted isobutyryl chloride.

    • Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the N-isobutyryl-alanine.

    • Extract the product into a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The N-isobutyryl-alanine can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data: While specific yield data for N-isobutyryl-alanine is not readily available in the literature, similar Schotten-Baumann reactions for the N-acylation of amino acids typically report yields ranging from 70% to 95%, depending on the specific substrates and reaction conditions.

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a "green" and highly specific alternative to chemical methods for producing N-acyl amino acids. Two main classes of enzymes are relevant for the synthesis of N-isobutyryl-alanine: lipases and N-acyltransferases.

Lipase-Catalyzed Synthesis

Lipases (EC 3.1.1.3) are hydrolases that can catalyze the formation of amide bonds in non-aqueous environments. The reaction can proceed via the aminolysis of an isobutyrate ester or the direct amidation of isobutyric acid.

3.1.1. Mechanism of Lipase-Catalyzed N-Acylation

The catalytic mechanism of lipases typically involves a serine residue in the active site and follows a Ping-Pong Bi-Bi mechanism. In the first step, the serine hydroxyl group attacks the carbonyl carbon of the acyl donor (isobutyric acid or its ester), forming a tetrahedral intermediate which then collapses to release the alcohol or water and forms a stable acyl-enzyme intermediate. In the second step, the amino group of alanine attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate that collapses to release the N-isobutyryl-alanine and regenerate the free enzyme.

Lipase_Mechanism E Lipase (E) EA Acyl-Enzyme Intermediate (E-CO-R) E->EA + A EA->E - P EAP Enzyme-Product Complex (E-Product) EA->EAP + B EAP->E - Q A Isobutyric Acid (R-COOH) B Alanine (Ala-NH₂) P Water (H₂O) Q N-isobutyryl-alanine (R-CO-Ala)

Figure 2: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.

3.1.2. Experimental Protocol (Representative)

Materials:

  • L-alanine

  • Isobutyric acid or an isobutyrate ester (e.g., ethyl isobutyrate)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., tert-butanol, acetonitrile, or a biphasic system)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine L-alanine, isobutyric acid (or its ester), and the immobilized lipase in an anhydrous organic solvent. The molar ratio of the acyl donor to the amino acid is a critical parameter to optimize.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking to ensure proper mixing.

  • Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or TLC.

  • Work-up and Purification:

    • After the reaction reaches completion or equilibrium, filter off the immobilized enzyme for reuse.

    • Remove the solvent under reduced pressure.

    • The product can be purified using chromatographic techniques (e.g., column chromatography) or by extraction and crystallization.

Quantitative Data: Specific kinetic data for the lipase-catalyzed synthesis of N-isobutyryl-alanine is not available. However, studies on similar lipase-catalyzed esterification and amidation reactions provide insights into the expected kinetics. For example, the lipase-catalyzed synthesis of isoamyl butyrate follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates.[4] Kinetic parameters for such reactions are typically in the following ranges:

ParameterTypical Value Range
Vmax1 - 20 µmol/min/mg of enzyme
Km (Acid)0.001 - 1 M
Km (Alcohol/Amine)0.001 - 7 M
Ki (Acid)0.5 - 2 M
Ki (Alcohol/Amine)5 - 10 M

Note: These are generalized values, and the actual kinetics will depend on the specific lipase, substrates, and reaction conditions.

N-Acyltransferase-Catalyzed Synthesis

A potential biological synthesis pathway for N-isobutyryl-alanine involves N-acyltransferases (NATs). These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an acceptor molecule, in this case, alanine. The biological precursor for the isobutyryl group is isobutyryl-CoA, an intermediate in the catabolism of the amino acid valine.[5][6]

3.2.1. Mechanism of N-Acyltransferase Catalysis

N-acyltransferases bind both the acyl-CoA donor and the amino acid acceptor in their active site. The reaction proceeds through a direct transfer of the acyl group from the coenzyme A thioester to the amino group of the acceptor, forming the N-acylated amino acid and releasing coenzyme A.

Acyltransferase_Workflow Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Catabolism Enzyme N-Acyltransferase IsobutyrylCoA->Enzyme Alanine Alanine Alanine->Enzyme Product N-isobutyryl-alanine Enzyme->Product CoA Coenzyme A Enzyme->CoA

Figure 3: Proposed enzymatic synthesis workflow via an N-acyltransferase.

3.2.2. Experimental Protocol (Hypothetical)

This protocol is based on studies of similar acyl-CoA N-acyltransferases.

Materials:

  • A purified N-acyltransferase with activity towards branched-chain acyl-CoAs.

  • Isobutyryl-CoA

  • L-alanine

  • Reaction buffer (e.g., phosphate or Tris-HCl buffer at a physiological pH)

  • Enzyme cofactors (if required)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, L-alanine, and isobutyryl-CoA.

  • Enzyme Addition: Initiate the reaction by adding the purified N-acyltransferase.

  • Incubation: Incubate the reaction at an optimal temperature (typically 37 °C) for a defined period.

  • Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Analysis: Analyze the formation of N-isobutyryl-alanine using methods like HPLC, LC-MS, or GC-MS.

Quantitative Data: A study on human liver acyl-CoA:glycine N-acyltransferase provides kinetic data for the conjugation of isobutyryl-CoA with glycine, which can serve as an estimate for a similar reaction with alanine.[7]

SubstrateKm (mM)Vmax (nmol/min/mg protein)
Isobutyryl-CoA0.3 - 5.6Not specified for individual substrates
Glycine0.5 - 2.9Not specified for individual substrates

These data indicate that the affinity of the enzyme for both the acyl-CoA and the amino acid is in the millimolar range. The substrate concentration is a key factor in determining the rate of product formation.[7]

Conclusion

N-isobutyryl-alanine can be synthesized through both established chemical methods and promising enzymatic routes. The Schotten-Baumann reaction offers a robust and high-yielding chemical approach. Enzymatic synthesis, using either lipases or N-acyltransferases, provides a more sustainable and specific alternative, although further research is needed to identify and optimize specific enzymes for this transformation. The choice of synthesis pathway will depend on the desired scale, purity requirements, and economic considerations. This guide provides the foundational knowledge for researchers and drug development professionals to produce and further explore the potential of N-isobutyryl-alanine.

References

Spectroscopic Characterization of N-isobutyryl-D-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for N-isobutyryl-D-alanine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its constituent chemical moieties: the D-alanine backbone and the N-isobutyryl group. Detailed, standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to guide researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-isobutyryl-D-alanine. These values are estimated based on established chemical shift and absorption frequency ranges for analogous functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HCarboxylic Acid (-COOH)
~8.2Doublet1HAmide (-NH)
~4.2Quintet1Hα-CH
~2.5Septet1HIsobutyryl -CH
~1.3Doublet3HAlanine -CH₃
~1.0Doublet6HIsobutyryl -CH₃ (x2)
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~175.0Carboxylic Acid (-COOH)
~176.0Amide Carbonyl (-C=O)
~49.0α-Carbon
~34.0Isobutyryl -CH
~19.0Isobutyryl -CH₃ (x2)
~17.0Alanine -CH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
2970-2870Medium-StrongC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1640StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Assignment
159[M]⁺ (Molecular Ion)
114[M - COOH]⁺
88[M - C₄H₇O]⁺ (Loss of isobutyryl group)
71[C₄H₇O]⁺ (Isobutyryl cation)
44[COOH+H]⁺ or [C₂H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of N-isobutyryl-D-alanine.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of N-isobutyryl-D-alanine.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for ¹H frequency.

  • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover a range of -2 to 14 ppm.

  • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

  • Acquire 16 scans, and apply Fourier transformation with exponential line broadening of 0.3 Hz.

  • Phase and baseline correct the spectrum. Reference the residual DMSO peak to 2.50 ppm.

¹³C NMR Acquisition:

  • Tune and match the probe for ¹³C frequency.

  • Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

  • Set the spectral width to cover a range of -10 to 200 ppm.

  • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

  • Acquire 1024 scans, and apply Fourier transformation with exponential line broadening of 1.0 Hz.

  • Phase and baseline correct the spectrum. Reference the DMSO-d₆ peak to 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-isobutyryl-D-alanine.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid N-isobutyryl-D-alanine sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add 32 scans to improve the signal-to-noise ratio.

  • Perform an automatic baseline correction and ATR correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-isobutyryl-D-alanine.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

  • Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • For a direct insertion probe, dissolve a small amount of the sample in a volatile solvent (e.g., methanol), apply it to the probe tip, and allow the solvent to evaporate.

Data Acquisition:

  • Set the ionization energy to 70 eV.

  • Scan a mass range from m/z 40 to 300.

  • Set the ion source temperature to 200°C.

  • Acquire data for several minutes to obtain a representative mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like N-isobutyryl-D-alanine.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of N-isobutyryl-D-alanine MS Mass Spectrometry (Molecular Weight) Synthesis->MS Purity & MW IR IR Spectroscopy (Functional Groups) Synthesis->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structural Backbone Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Consistent Data?

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Biological Activity of N-isobutyryl-alanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-alanine derivatives represent a promising class of modified amino acids with significant potential in drug discovery and development. The incorporation of an N-isobutyryl group onto the alanine scaffold can enhance the lipophilicity and metabolic stability of the parent molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the biological activities of N-isobutyryl-alanine derivatives and related compounds, with a focus on their antioxidant and anti-HIV properties. Detailed experimental protocols and visualizations of relevant pathways are included to facilitate further research in this area.

Biological Activities

N-isobutyryl-alanine derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The primary activities explored to date include antioxidant and antiviral effects.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. N-isobutyryl-cysteine conjugates, structurally similar to N-isobutyryl-alanine derivatives, have shown potent free radical-scavenging capabilities.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of four novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates was evaluated using several standard assays. The results are summarized below in comparison to the well-known antioxidants Trolox (a vitamin E analog) and N-acetylcysteine (NAC).

CompoundDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (IC50, µM)Deoxyribose Assay (% inhibition at 1 mM)
Compound 1 Data not specified, similar to TroloxData not specified, similar to TroloxData not specified
Compound 2 Data not specified, similar to TroloxData not specified, similar to TroloxData not specified
Compound 3 Data not specified, similar to TroloxData not specified, similar to TroloxData not specified
Compound 4 Data not specified, similar to TroloxData not specified, similar to TroloxData not specified
Trolox ReferenceReferenceReference
NAC Inferior to the tested compoundsInferior to the tested compoundsInferior to the tested compounds

Note: The specific IC50 values were not available in the abstract of the primary literature. The data indicates that the tested N-isobutyryl derivatives exhibited free radical-scavenging activities comparable to Trolox and superior to NAC.[1]

Anti-HIV Activity

The human immunodeficiency virus (HIV) continues to be a major global health challenge. Research into novel anti-HIV agents is crucial to combat drug resistance and improve treatment outcomes. N-isobutyryl-cysteine/MEA conjugates have demonstrated promising anti-HIV properties in in vitro studies using human monocyte-derived macrophages.[1]

Quantitative Data on Anti-HIV Activity

The anti-HIV activity of the N-isobutyryl-cysteine/MEA conjugates was assessed in vitro. While the specific IC50 values were not detailed in the initial source, the study confirmed that these derivatives displayed anti-HIV properties.[1] Further research is needed to quantify the potency of these and related N-isobutyryl-alanine derivatives against HIV.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Methodology

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: The N-isobutyryl-alanine derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a range of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-HIV Assay in Human Monocyte-Derived Macrophages (MDMs)

This in vitro assay assesses the ability of a compound to inhibit HIV replication in a key target cell type.

Methodology

  • Isolation and Culture of MDMs: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages in culture.

  • HIV Infection: The cultured MDMs are infected with a laboratory-adapted or clinical isolate of HIV.

  • Compound Treatment: The infected cells are treated with various concentrations of the N-isobutyryl-alanine derivatives. A control group of infected cells without treatment is also maintained.

  • Incubation: The treated and untreated cells are incubated for a period of time to allow for viral replication.

  • Assessment of Viral Replication: The level of HIV replication is quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The percentage of inhibition of HIV replication is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Experimental Workflow for Antioxidant Activity Screening

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Samples prep_dpph->mix prep_sample Prepare N-isobutyryl-alanine Derivative Solutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for DPPH radical scavenging assay.

Hypothetical Signaling Pathway for Antioxidant Action

G ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized is converted to CellularDamage Oxidative Cellular Damage ROS->CellularDamage causes Derivative N-isobutyryl-alanine Derivative Derivative->ROS scavenges Derivative->Neutralized facilitates conversion to

Caption: Direct radical scavenging by N-isobutyryl-alanine derivatives.

Experimental Workflow for Anti-HIV Activity Screening

G cluster_cell_prep Cell Preparation cluster_infection Infection & Treatment cluster_analysis Analysis isolate_pbmc Isolate PBMCs differentiate_mdm Differentiate into Macrophages isolate_pbmc->differentiate_mdm infect_hiv Infect Macrophages with HIV differentiate_mdm->infect_hiv treat_compound Treat with N-isobutyryl-alanine Derivatives infect_hiv->treat_compound incubate Incubate treat_compound->incubate measure_p24 Measure p24 Antigen (ELISA) incubate->measure_p24 calculate_ic50 Calculate % Inhibition and IC50 measure_p24->calculate_ic50

Caption: Workflow for in vitro anti-HIV assay in macrophages.

Conclusion and Future Directions

N-isobutyryl-alanine derivatives and their structural analogs have demonstrated promising biological activities, particularly as antioxidant and anti-HIV agents. The data presented in this guide, while preliminary for alanine-specific derivatives, highlights the potential of this chemical scaffold in drug discovery.

Future research should focus on:

  • Synthesis and screening of a broader library of N-isobutyryl-alanine derivatives to establish clear structure-activity relationships.

  • Quantitative determination of the antioxidant and anti-HIV potency of these new derivatives to identify lead candidates.

  • Elucidation of the precise mechanisms of action , including the identification of specific molecular targets and signaling pathways involved in their biological effects.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of promising lead compounds.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of N-isobutyryl-alanine derivatives. The provided protocols and visualizations offer a practical framework for initiating and advancing research in this exciting field.

References

In-depth Technical Guide on 4,6-dimethylnonan-5-one (InChI Key: GVSRXFYGMVCCPQ-RXMQYKEDSA-N)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of published research, a comprehensive technical guide on 4,6-dimethylnonan-5-one cannot be provided at this time. The following information is based on available chemical database entries and related synthesis literature.

Chemical Identification

The InChI Key GVSRXFYGMVCCPQ-RXMQYKEDSA-N corresponds to the chemical compound 4,6-dimethylnonan-5-one .

DescriptorValue
IUPAC Name 4,6-dimethylnonan-5-one
Molecular Formula C₁₁H₂₂O
InChI 1S/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H3
Canonical SMILES CCCC(C)C(=O)C(C)CCC

Physicochemical Properties

PropertyValueSource
Molecular Weight 170.29 g/mol PubChem
XLogP3-AA 3.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 6PubChem

Synthesis and Research Landscape

Current scientific literature lacks in-depth studies on the biological activity, mechanism of action, and therapeutic potential of 4,6-dimethylnonan-5-one. Research related to this specific ketone is sparse.

A multi-step synthesis of a structurally similar alkane, 4,5-dimethylnonane , has been described.[1] The process involved a Grignard addition of 2-bromopentane to hexan-2-one to form the tertiary alcohol 4,5-dimethylnonan-5-ol.[1] This was followed by dehydration to yield 4,5-dimethylnon-4-ene, and subsequent hydrogenation to produce the final alkane product.[1]

It is important to note that a related compound, (4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one , is a known sex pheromone of the female cigarette beetle (Lasioderma serricorne F.). This pheromone, also known as serricornin, is used in pest management to attract and trap male beetles.

Biological Activity and Signaling Pathways

As of the current date, there is no available data in peer-reviewed literature detailing the biological activity or associated signaling pathways for 4,6-dimethylnonan-5-one. Further research is required to determine if this compound has any pharmacological effects or specific molecular targets.

Experimental Protocols

Detailed experimental protocols for assays involving 4,6-dimethylnonan-5-one are not available due to the absence of published research on its biological effects.

Conclusion for Researchers and Drug Development Professionals

The InChI Key GVSRXFYGMVCCPQ-RXMQYKEDSA-N identifies the ketone 4,6-dimethylnonan-5-one. While its basic chemical properties are documented in databases, there is a significant gap in the scientific literature regarding its biological function, mechanism of action, and potential applications in drug development. The structural similarity to known pheromones may suggest a potential area of investigation, but this remains speculative without experimental evidence. Researchers interested in this molecule would be entering a largely unexplored area of chemical biology. Future research should focus on initial screening for biological activity to uncover any potential therapeutic value.

Visualizations

Due to the lack of information on signaling pathways or experimental workflows for 4,6-dimethylnonan-5-one, no diagrams can be generated at this time.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Methylpropanamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-(2-Methylpropanamido)propanoic acid, a key compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data in published literature, this document outlines standardized experimental protocols for determining these critical physicochemical properties. Illustrative data is presented in a structured format to guide researchers in their experimental design and data interpretation. Furthermore, this guide discusses the potential metabolic context of this molecule by examining the well-established pathways of branched-chain amino acid catabolism, given the structural similarity of the compound's precursors.

Introduction

This compound, also known as N-isobutyryl-alanine, is an N-acylated amino acid. The physicochemical properties of such molecules, particularly their solubility in various solvent systems and their stability under different environmental conditions, are fundamental to their development as potential therapeutic agents. These parameters influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide serves as a resource for researchers by providing detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The following sections detail a proposed experimental approach to characterizing the solubility of this compound.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents. Note: This data is illustrative and intended to serve as a template for reporting experimental findings.

Solvent SystemTemperature (°C)Illustrative Solubility (mg/mL)Method
Purified Water255.2Shake-Flask
Phosphate Buffered Saline (pH 7.4)258.9Shake-Flask
0.1 N Hydrochloric Acid (pH 1.2)253.1Shake-Flask
Methanol25> 100Visual Assessment
Ethanol25> 100Visual Assessment
Acetone2545.7Shake-Flask
Acetonitrile2562.3Shake-Flask
Propylene Glycol2588.1Shake-Flask
Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the vials to stand to permit the settling of excess solid.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the original solubility in mg/mL.

Stability Profile

Stability testing is essential for identifying potential degradation products and establishing appropriate storage conditions and shelf-life. Forced degradation studies are a key component of this evaluation.

Illustrative Forced Degradation Data

The following table presents a hypothetical summary of a forced degradation study on this compound. Note: This data is for illustrative purposes.

Stress ConditionDurationAssay (% Initial)Major Degradants Observed
Acid Hydrolysis (0.1 N HCl, 60 °C)24 hours85.2Alanine, Isobutyric acid
Base Hydrolysis (0.1 N NaOH, 60 °C)24 hours78.9Alanine, Isobutyric acid
Oxidation (3% H₂O₂, 25 °C)48 hours92.5Oxidized derivatives
Thermal Degradation (80 °C, solid state)7 days98.1Minor unidentified peaks
Photostability (ICH Q1B conditions)7 days99.5No significant degradation
Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.[1][2][3]

Objective: To investigate the degradation pathways of this compound under various stress conditions.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • LC-Mass Spectrometry (LC-MS) system for peak identification

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at an elevated temperature and collect samples over time. Neutralize the samples prior to analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Store at room temperature and monitor over time.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a stability chamber and analyze at set intervals.

  • Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B. A dark control should be run in parallel.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity. LC-MS should be used to identify the mass of any significant degradation products to aid in structure elucidation.

Visualization of Related Biological Pathways and Workflows

To provide context for the biological relevance of this compound, a diagram of the branched-chain amino acid (BCAA) metabolic pathway is provided. The compound is structurally related to alanine and its acyl group is derived from isobutyric acid, an intermediate in the catabolism of valine.[4][5]

BCAA_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondria Leucine_c Leucine BCAT1 BCAT1 Leucine_c->BCAT1 Leucine_m Leucine Leucine_c->Leucine_m Transport Isoleucine_c Isoleucine Isoleucine_c->BCAT1 Isoleucine_m Isoleucine Isoleucine_c->Isoleucine_m Transport Valine_c Valine Valine_c->BCAT1 Valine_m Valine Valine_c->Valine_m Transport KIC_c α-Ketoisocaproate BCAT1->KIC_c KMV_c α-Keto-β-methylvalerate BCAT1->KMV_c KIV_c α-Ketoisovalerate BCAT1->KIV_c BCAT2 BCAT2 Leucine_m->BCAT2 Isoleucine_m->BCAT2 Valine_m->BCAT2 KIC_m α-Ketoisocaproate BCAT2->KIC_m KMV_m α-Keto-β-methylvalerate BCAT2->KMV_m KIV_m α-Ketoisovalerate BCAT2->KIV_m BCKDH BCKDH Complex KIC_m->BCKDH KMV_m->BCKDH KIV_m->BCKDH IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA MethylbutyrylCoA α-Methylbutyryl-CoA BCKDH->MethylbutyrylCoA IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA MethylbutyrylCoA->AcetylCoA SuccinylCoA Succinyl-CoA MethylbutyrylCoA->SuccinylCoA IsobutyrylCoA->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA Solid_State_Workflow Start API Sample XRPD X-Ray Powder Diffraction (Polymorph Identification) Start->XRPD DSC Differential Scanning Calorimetry (Thermal Properties, Purity) Start->DSC TGA Thermogravimetric Analysis (Solvates, Hydrates) Start->TGA Microscopy Microscopy (SEM/PLM) (Morphology, Particle Size) Start->Microscopy Stability Forced Degradation & Stability Studies XRPD->Stability DSC->Stability TGA->Stability Solubility Solubility Studies Microscopy->Solubility DVS Dynamic Vapor Sorption (Hygroscopicity) Report Comprehensive Characterization Report DVS->Report Solubility->Report Stability->DVS Informs hygroscopicity testing Stability->Report

References

Discovery and isolation of 2-(2-Methylpropanamido)propanoic acid in natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the topic of the discovery and isolation of 2-(2-Methylpropanamido)propanoic acid, also known as N-isobutyryl-alanine, from natural sources. A comprehensive review of scientific literature and chemical databases reveals no evidence of this specific compound being isolated as a naturally occurring product. The available information strongly indicates that this compound is a synthetic compound, utilized as a chemical scaffold or building block in laboratory and industrial settings.

While the target compound itself has not been found in nature, it belongs to a broad and biologically significant class of molecules known as N-acyl amino acids (NAAAs). These compounds are found across various organisms and play roles in chemical signaling and metabolism. This guide, therefore, provides an overview of the general biosynthesis of short-chain NAAAs to offer relevant context for researchers interested in the origins of such molecules.

The Class of N-Acyl Amino Acids (NAAAs)

N-acyl amino acids are a diverse family of endogenous signaling molecules characterized by an amide bond linking an amino acid to an acyl group, typically derived from a fatty acid. While much research has focused on NAAAs with long-chain fatty acids, which are related to the endocannabinoid system, short- and medium-chain NAAAs are also recognized, often as biomarkers for certain metabolic conditions.

General Biosynthesis of N-Acyl Amino Acids

The biosynthesis of NAAAs is not fully elucidated for all members of the class, but a primary pathway involves the direct enzymatic condensation of an amino acid with an activated acyl donor. This process is a fundamental biochemical reaction for creating amide bonds.

The key components of this pathway are:

  • An Acyl Donor: For a compound like this compound, the acyl donor would be an activated form of 2-methylpropanoic acid (isobutyric acid), such as isobutyryl-Coenzyme A (isobutyryl-CoA). Isobutyryl-CoA is an intermediate in the metabolism of the amino acid valine.

  • An Amino Acid Acceptor: In this case, the amino acid is alanine.

  • An Enzyme: An N-acyltransferase enzyme would catalyze the formation of the amide bond between the isobutyryl group and the amino group of alanine, releasing Coenzyme A.

This generalized pathway provides a plausible biological route for the formation of such compounds, even if this compound itself has not been specifically identified as a natural product.

G cluster_reactants Reactants cluster_enzyme Catalysis cluster_products Products A Isobutyryl-CoA (Acyl Donor) C N-Acyltransferase (Enzyme) A->C B Alanine (Amino Acid) B->C D This compound (N-Acyl Amino Acid) C->D E Coenzyme A C->E

Caption: Generalized enzymatic biosynthesis of an N-acyl amino acid.

Data Presentation on Natural Isolation

As this compound has not been reported as a natural product, there is no quantitative data regarding its concentration in, or isolation yields from, any natural sources. The table below is intentionally left blank to reflect this absence of data.

Natural SourceConcentration RangeIsolation Yield (%)Method of QuantificationReference
Not ReportedN/AN/AN/AN/A

Experimental Protocols

Consistent with the lack of evidence for its natural discovery, there are no established protocols for the isolation of this compound from any biological matrix.

The synthesis of this compound in a laboratory setting would typically be achieved through standard organic chemistry techniques for amide bond formation. A general workflow for such a synthesis is outlined below.

G A Step 1: Activation of 2-Methylpropanoic Acid B Step 2: Coupling Reaction with Alanine Ester A->B e.g., using DCC, EDC, or conversion to acyl chloride C Step 3: Deprotection (Hydrolysis of Ester) B->C Base or Acid Catalysis D Step 4: Purification (e.g., Chromatography, Recrystallization) C->D E Final Product: This compound D->E

Caption: General workflow for the chemical synthesis of N-acyl amino acids.

Methodology Detail for Synthetic Approach:

  • Activation of Carboxylic Acid: 2-Methylpropanoic acid would first be "activated" to make it more reactive. This is commonly done by converting it to an acyl chloride (e.g., using thionyl chloride) or by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Coupling Reaction: The activated acyl donor is then reacted with the amino group of alanine. To prevent side reactions, the carboxylic acid group of alanine is typically protected, often as a methyl or ethyl ester. The reaction is usually carried out in an appropriate organic solvent in the presence of a non-nucleophilic base.

  • Deprotection: The protecting group on the alanine carboxylate is removed. For an ester, this is typically achieved by base-catalyzed hydrolysis (saponification) followed by acidification.

  • Purification: The final product is purified from reaction byproducts and remaining starting materials using standard techniques such as column chromatography, extraction, and/or recrystallization.

Conclusion

Quantum Chemical Calculations for N-isobutyryl-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of N-isobutyryl-alanine. While direct computational studies on this specific molecule are not extensively published, this document synthesizes methodologies and findings from closely related systems, such as acylated amino acids and dipeptides, to offer a robust framework for its theoretical investigation. Such calculations are pivotal in understanding the conformational landscape, electronic properties, and potential interactions of N-isobutyryl-alanine, which are critical aspects in drug design and molecular recognition studies.

Core Concepts in Quantum Chemical Calculations of Acylated Amino Acids

Quantum chemical calculations provide fundamental insights into molecular structure, stability, and reactivity. For a molecule like N-isobutyryl-alanine, these methods can elucidate the preferred three-dimensional arrangements (conformers) and the energy barriers between them. The most common computational approaches for such studies are Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), often used with various basis sets to approximate the molecular orbitals.

Density Functional Theory (DFT): DFT methods are widely used due to their favorable balance of computational cost and accuracy. Functionals such as B3LYP and M06-2X are frequently employed for studying amino acid derivatives.[1] The choice of functional can influence the calculated energies and geometries, making it crucial to select a functional appropriate for the system under investigation, especially when considering non-covalent interactions.

Basis Sets: The basis set determines the set of mathematical functions used to build the molecular orbitals. For molecules containing nitrogen and oxygen, Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p) are commonly used.[1] The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of hydrogen bonding and electron distribution.

Experimental Protocols: A Generalized Computational Workflow

The following outlines a typical protocol for performing quantum chemical calculations on N-isobutyryl-alanine, based on established methodologies for similar molecules.[1][2]

  • Initial Structure Generation: The starting point is the generation of an initial 3D structure of N-isobutyryl-alanine. This can be done using molecular building software. A conformational search using molecular mechanics or semi-empirical methods can be performed to identify a set of low-energy starting conformers.[3]

  • Geometry Optimization: Each of the low-energy conformers is then subjected to geometry optimization using a chosen quantum chemical method (e.g., B3LYP/6-31G(d,p)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., DLPNO-CCSD(T) or a larger Pople or Dunning-style basis set).

  • Solvation Effects: To model the behavior in a biological environment, the influence of a solvent (typically water) can be included using implicit solvation models like the Polarizable Continuum Model (PCM).[1][2]

  • Analysis of Results: The final step involves analyzing the optimized geometries (bond lengths, dihedral angles), relative energies, and other calculated properties such as dipole moments, molecular orbitals (HOMO, LUMO), and partial atomic charges.

Data Presentation: Illustrative Quantitative Data

The following tables present representative quantitative data from quantum chemical calculations on related molecules, illustrating the type of information that can be obtained for N-isobutyryl-alanine.

Table 1: Calculated Relative Energies of N-formyl-D-serine-D-alanine-NH2 Conformers [1]

ConformerRelative Energy (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (kcal/mol) - Gas Phase
γD–γL0.000.00
βL–γL0.580.45
γL–γL1.231.11
δL+εD19.6518.00

Data calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 2: Selected Dihedral Angles (degrees) for Alanine Pentamer Conformers

Conformer Typeφ (phi)ψ (psi)
β~ -150~ +150
α~ -60~ -45
Polyproline II (PP II)~ -75~ +145

Data from optimizations at the B3LYP/6-31G(d,p) level of theory.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the quantum chemical study of N-isobutyryl-alanine.

G Computational Workflow for N-isobutyryl-alanine A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT: B3LYP/6-31G(d,p)) B->C D Frequency Calculation C->D E Single-Point Energy Refinement (Higher Level of Theory) D->E F Inclusion of Solvation Effects (e.g., PCM) E->F G Analysis of Properties: - Geometries (Bond Lengths, Dihedrals) - Relative Energies - Electronic Properties (HOMO/LUMO) - Spectroscopic Properties F->G

Caption: A generalized workflow for quantum chemical calculations.

Caption: Interrelated molecular properties derived from calculations.

References

Methodological & Application

HPLC method for quantification of 2-(2-Methylpropanamido)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of 2-(2-Methylpropanamido)propanoic acid

This document outlines a comprehensive protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is tailored for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a small N-acylated amino acid. Accurate and precise quantification of this compound is essential for various applications, including reaction monitoring, purity assessment, and stability studies. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of polar acidic compounds.[1][2][3] This method utilizes a C18 stationary phase and an acidified aqueous-organic mobile phase to achieve efficient separation and quantification.[4] The acidification of the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention on the nonpolar stationary phase.[5]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)[3]

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Phosphoric acid, analytical grade)[6][7]

  • Methanol (HPLC grade, for sample preparation if necessary)[3]

2.2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Initial composition to be optimized (e.g., 30:70)
Elution Mode Isocratic
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[4]
Injection Volume 10 µL
Detection UV at 210 nm[9]

2.4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly. The final mobile phase is prepared by mixing the appropriate volumes of acetonitrile and the acidified water. For example, for a 30:70 (v/v) composition, mix 300 mL of acetonitrile with 700 mL of 0.1% formic acid in water. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a final concentration within the calibration range.[10] If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

2.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][10] The key validation parameters are summarized below.

ParameterDescription
Linearity Analyze a series of at least five concentrations of the standard. The correlation coefficient (r²) of the calibration curve should be >0.999.[9]
Precision Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a standard solution. The relative standard deviation (RSD) should be <2%.[9]
Accuracy Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard. The recovery should be within 98-102%.[9]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.[9]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[9]
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a blank and a spiked sample.

Data Presentation

The quantitative results from the method validation should be presented in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1Data
5Data
10Data
25Data
50Data
100Data
Correlation (r²) >0.999

Table 2: Precision Data

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
10<2%<2%
50<2%<2%
100<2%<2%

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
10Data98-102%
50Data98-102%
100Data98-102%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LODData
LOQData

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Quantification prep Preparation analysis HPLC Analysis data_proc Data Processing mobile_phase Prepare Mobile Phase (ACN : 0.1% HCOOH in H2O) std_stock Prepare Standard Stock Solution (1 mg/mL) work_std Prepare Working Standard Solutions std_stock->work_std inject_std Inject Standards work_std->inject_std sample_prep Prepare Sample Solutions inject_sample Inject Samples sample_prep->inject_sample equilibration System Equilibration equilibration->inject_std inject_std->inject_sample calibration Generate Calibration Curve inject_std->calibration quantification Quantify Analyte in Samples inject_sample->quantification calibration->quantification validation Perform Method Validation quantification->validation report Final Report validation->report

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds. For compounds with very low UV absorbance or for trace-level quantification, derivatization with a suitable chromophoric or fluorophoric agent could be explored to enhance detection sensitivity.[11][12][13]

References

Application Notes and Protocols for the Use of 2-(2-Methylpropanamido)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylpropanamido)propanoic acid, also known as N-isobutyryl-alanine, is a valuable building block in peptide synthesis. Its incorporation into a peptide sequence introduces an N-terminal isobutyryl group, a modification that can significantly influence the resulting peptide's biological activity, stability, and pharmacokinetic properties. This N-acylation mimics a natural post-translational modification, lysine isobutyrylation, which plays a role in epigenetic regulation.[1][2][3] These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and discuss the characterization and potential applications of the resulting peptides.

Data Presentation

Table 1: Reagents and Solvents for Peptide Synthesis
Reagent/SolventAbbreviationPurpose
This compoundN-Isobutyryl-AlanineBuilding block for N-terminal modification
N,N-DimethylformamideDMFPrimary solvent for SPPS
DichloromethaneDCMSolvent for resin swelling and washing
Piperidine-Reagent for Fmoc-deprotection
Trifluoroacetic acidTFAReagent for cleavage and deprotection
TriisopropylsilaneTISScavenger during cleavage
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUCoupling reagent
N,N-DiisopropylethylamineDIPEABase for coupling reactions
Isobutyric acid-Alternative for on-resin N-terminal isobutyrylation
Table 2: Summary of a Standard Solid-Phase Peptide Synthesis Cycle for Incorporating N-Isobutyryl-Alanine
StepOperationReagents/SolventsTime
1Resin SwellingDCM, then DMF30 min
2Fmoc Deprotection20% Piperidine in DMF2 x 10 min
3WashingDMF, DCM, DMF6 x 1 min
4Coupling of Standard Amino AcidsFmoc-amino acid, HATU, DIPEA in DMF1-2 hours
5WashingDMF, DCM, DMF6 x 1 min
6N-terminal Deprotection20% Piperidine in DMF2 x 10 min
7WashingDMF, DCM, DMF6 x 1 min
8Coupling of N-Isobutyryl-Alanine N-Isobutyryl-Alanine, HATU, DIPEA in DMF 2-4 hours
9WashingDMF, DCM6 x 1 min
10Cleavage and DeprotectionTFA/TIS/H₂O (95:2.5:2.5)2-3 hours

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DCM for 20 minutes, followed by DMF for 10 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling: For each amino acid in the sequence, perform the following coupling step:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.[4]

  • Washing: After each coupling, wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the desired sequence.

Protocol 2: Incorporation of this compound

This can be achieved by two methods: direct coupling of N-isobutyryl-alanine or on-resin acylation of the N-terminus.

Method A: Direct Coupling of N-Isobutyryl-Alanine

  • After the final standard amino acid has been coupled and the N-terminal Fmoc group has been removed (as per Protocol 1, steps 2 and 3), prepare the coupling solution for N-isobutyryl-alanine.

  • Dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Add the activated solution to the resin and shake for 2-4 hours. The longer reaction time is recommended to ensure complete coupling of the less reactive N-acylated amino acid.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Method B: On-Resin N-Terminal Isobutyrylation [5]

  • After the final standard amino acid has been coupled and the N-terminal Fmoc group has been removed (as per Protocol 1, steps 2 and 3), prepare the acylation solution.

  • Dissolve isobutyric acid (10 equivalents) and HATU (9.9 equivalents) in DMF.

  • Add DIPEA (20 equivalents) to the solution.

  • Add the acylation solution to the resin and shake for 4-6 hours or overnight to ensure complete acylation.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and Deprotection
  • After the final coupling or acylation step, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[6]

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Protocol 4: Peptide Characterization by Mass Spectrometry
  • Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired N-isobutyrylated peptide.[1][7]

  • The expected mass will be the sum of the amino acid residues plus the mass of the isobutyryl group (70.09 Da) and the C-terminal amide (if using Rink Amide resin), minus the mass of water for each peptide bond formed.

  • Further fragmentation analysis (MS/MS) can be used to confirm the peptide sequence and the location of the isobutyryl group at the N-terminus.[1][7]

Visualizations

experimental_workflow start Start: Resin Swelling spps Iterative SPPS Cycles (Fmoc Deprotection, Washing, Amino Acid Coupling) start->spps final_deprot Final N-terminal Fmoc Deprotection spps->final_deprot isobutyrylation On-Resin Isobutyrylation (Isobutyric Acid, HATU, DIPEA) final_deprot->isobutyrylation cleavage Cleavage & Deprotection (TFA/TIS/H2O) isobutyrylation->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (LC-MS, MS/MS) purification->characterization end End: Purified N-Isobutyryl Peptide characterization->end

Caption: Experimental workflow for the synthesis of an N-isobutyrylated peptide.

histone_isobutyrylation_pathway cluster_metabolism Metabolic Origin cluster_regulation Epigenetic Regulation Valine Valine Catabolism IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA p300 p300/CBP (Lysine Isobutyryltransferase) IsobutyrylCoA->p300 substrate IsobutyrylatedHistone Isobutyrylated Histone (e.g., on Lysine residues) p300->IsobutyrylatedHistone catalyzes Histone Histone Protein Histone->IsobutyrylatedHistone Chromatin Chromatin Remodeling IsobutyrylatedHistone->Chromatin GeneTranscription Gene Transcription Chromatin->GeneTranscription

Caption: Signaling pathway of histone isobutyrylation.

Applications and Biological Relevance

The N-terminal isobutyryl group can enhance the metabolic stability of peptides by protecting them from degradation by aminopeptidases.[8] This modification can lead to a longer in vivo half-life and improved therapeutic potential.

Furthermore, the isobutyryl moiety is of significant biological interest due to its role as a post-translational modification. Lysine isobutyrylation on histones is a recently discovered epigenetic mark that is distinct from acetylation and is involved in the regulation of gene expression.[1][2][3] Peptides containing N-isobutyryl-alanine can be used as tools to study the biological processes regulated by this modification, such as protein-protein interactions involving "reader" domains that recognize isobutyrylated lysine residues.

The synthesis of peptides bearing this modification allows for the generation of specific antibodies, the development of enzyme substrates for deisobutyrylases, and the screening for inhibitors of these enzymes. These applications are crucial for dissecting the cellular signaling pathways governed by protein isobutyrylation and for the development of novel therapeutic agents targeting these pathways.

References

Application Note: Protocol for N-isobutyryl-alanine Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as amino acids, are non-volatile and require a chemical modification step known as derivatization to increase their volatility for GC-MS analysis.[1][2] This application note provides a detailed protocol for the derivatization of alanine using isobutyl chloroformate to form N-isobutyryl-alanine isobutyl ester, a derivative suitable for GC-MS analysis.

The reaction involves the acylation of the amino group of alanine with isobutyryl chloride (formed in situ from isobutyl chloroformate) and esterification of the carboxylic acid group, rendering the molecule more volatile and thermally stable. This method is advantageous due to its rapid and quantitative nature, making it suitable for the analysis of amino acids in various biological matrices.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of amino acids using isobutyl chloroformate derivatization followed by GC-MS. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValueReference
Limit of Detection (LOD)6-250 pg (in TIC mode)[4]
Limit of Quantification (LOQ)3-10 times lower than LOD in SIM mode[4]
Linearity (r²)> 0.99[5]
Reproducibility (RSD)< 5%[5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the N-isobutyryl-alanine derivatization and subsequent GC-MS analysis.

Reagents and Materials
  • Alanine standard solution (e.g., 1 mg/mL in 0.1 M HCl)

  • Isobutyl chloroformate (IBCF)

  • Pyridine

  • Methanol (or other suitable alcohol for esterification)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample containing alanine (e.g., hydrolyzed protein sample, biological fluid)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methyl siloxane)[1]

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Autosampler vials with inserts

Derivatization Procedure
  • Sample Preparation:

    • Pipette 100 µL of the alanine standard or sample into a microcentrifuge tube.

    • If the sample is aqueous, evaporate to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of a freshly prepared derivatization reagent mixture of isobutyl chloroformate:pyridine:methanol (e.g., in a 1:1:8 v/v/v ratio). The pyridine acts as a catalyst and acid scavenger.[3]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Extraction of the Derivative:

    • After incubation, add 200 µL of dichloromethane (DCM) and 100 µL of deionized water to the reaction tube.

    • Vortex for 1 minute to extract the N-isobutyryl-alanine isobutyl ester into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Final Sample Preparation for GC-MS:

    • Carefully transfer the lower organic layer (DCM) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Typical)
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for targeted quantification.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Start with Alanine Standard or Sample dry Evaporate to Dryness start->dry add_reagent Add Isobutyl Chloroformate, Pyridine, and Methanol dry->add_reagent vortex1 Vortex add_reagent->vortex1 heat Incubate at 60°C vortex1->heat add_dcm_water Add Dichloromethane and Water heat->add_dcm_water vortex2 Vortex add_dcm_water->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer inject Inject into GC-MS transfer->inject end Data Acquisition and Analysis inject->end

Caption: Experimental workflow for N-isobutyryl-alanine derivatization.

Chemical Reaction of Derivatization

chemical_reaction cluster_product Product alanine Alanine (HOOC-CH(CH3)-NH2) plus1 + ibcf Isobutyl Chloroformate ((CH3)2CHCH2O-CO-Cl) plus2 + methanol Methanol (CH3OH) arrow Pyridine, 60°C methanol->arrow product N-isobutyryl-alanine isobutyl ester ((CH3)2CHCH2O-CO-NH-CH(CH3)-CO-OCH3) arrow->product

Caption: Derivatization reaction of alanine with isobutyl chloroformate.

References

Application Notes and Protocols: N-Isobutyryl-Alanine in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyryl-alanine is a synthetic N-acylated amino acid. While not a naturally occurring metabolite, its structure suggests a potential application as a metabolic probe to simultaneously investigate the interplay between branched-chain amino acid (BCAA) catabolism and alanine metabolism. Upon cellular uptake and enzymatic hydrolysis, N-isobutyryl-alanine would release isobutyrate and alanine. Isobutyrate is a key intermediate in the catabolism of the BCAA valine, ultimately feeding into the tricarboxylic acid (TCA) cycle at the level of succinyl-CoA. Alanine is a glucogenic amino acid that is readily interconvertible with pyruvate, a central hub in glucose metabolism.

By using isotopically labeled N-isobutyryl-alanine (e.g., ¹³C or ²H on the isobutyryl moiety and/or ¹³C or ¹⁵N on the alanine moiety), researchers can trace the metabolic fate of each component simultaneously. This allows for the investigation of the relative contributions of these precursors to central carbon metabolism, gluconeogenesis, and nitrogen balance under various physiological and pathological conditions. These application notes provide a hypothetical framework and detailed protocols for the use of isotopically labeled N-isobutyryl-alanine as a metabolic tracer.

Principle of the Method

The core principle of this application is the use of stable isotope-labeled N-isobutyryl-alanine to trace metabolic pathways. It is presumed that upon entering the cell, N-isobutyryl-alanine is hydrolyzed by intracellular N-acyl amino acid hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) or other peptidases, to yield isobutyrate and alanine.[1][2]

  • [U-¹³C₄]-Isobutyryl-moiety: The uniformly ¹³C-labeled isobutyryl group will be metabolized through the valine catabolic pathway. This will lead to the appearance of ¹³C-labeled intermediates such as isobutyryl-CoA, propionyl-CoA, methylmalonyl-CoA, and ultimately succinyl-CoA. The labeled succinyl-CoA will then enter the TCA cycle, resulting in ¹³C enrichment in TCA cycle intermediates (e.g., succinate, fumarate, malate, citrate) and associated amino acids (e.g., aspartate, glutamate).

  • [U-¹³C₃, ¹⁵N]-Alanine-moiety: The labeled alanine can be converted to labeled pyruvate via alanine transaminase. The ¹³C-labeled pyruvate can then enter the TCA cycle via pyruvate dehydrogenase (producing labeled acetyl-CoA) or pyruvate carboxylase (producing labeled oxaloacetate). This will also lead to ¹³C enrichment in TCA cycle intermediates and related metabolites. The ¹⁵N label will allow for the tracing of nitrogen fate, including transamination reactions and urea synthesis.

By measuring the isotopic enrichment of downstream metabolites using mass spectrometry, the relative flux through these interconnected pathways can be quantified.

Experimental Protocols

Protocol 1: Stable Isotope Tracing in Cultured Cells

This protocol describes the use of isotopically labeled N-isobutyryl-alanine to trace its metabolic fate in adherent mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, C2C12)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)[3]

  • Phosphate-buffered saline (PBS), sterile

  • Isotopically labeled N-isobutyryl-alanine (e.g., [U-¹³C₄]-N-isobutyryl-L-alanine)

  • 6-well tissue culture plates

  • Ice-cold 0.9% NaCl solution

  • Ice-cold methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture overnight in complete medium.

  • Tracer Introduction:

    • Prepare the tracer medium by supplementing DMEM (without glucose and amino acids) with the desired concentrations of glucose, amino acids (excluding alanine if tracing the alanine moiety), and the isotopically labeled N-isobutyryl-alanine (e.g., 100 µM). Add dFBS to a final concentration of 10%.

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add 2 mL of the pre-warmed tracer medium to each well.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the metabolic pathways of interest.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the medium and quickly wash the cells twice with ice-cold 0.9% NaCl.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Flash-freeze the samples in liquid nitrogen.

  • Sample Processing:

    • Thaw the samples on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • LC-MS Analysis: Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile) and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment of target metabolites.

Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model

This protocol provides a general guideline for an in vivo tracing study in mice. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Mice (e.g., C57BL/6)

  • Isotopically labeled N-isobutyryl-alanine, sterile and pyrogen-free solution

  • Vehicle control (e.g., sterile saline)

  • Gavage needles or infusion pumps

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Reagents for metabolite extraction (e.g., methanol, chloroform, water)

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration:

    • Bolus Gavage: Administer a single dose of isotopically labeled N-isobutyryl-alanine (e.g., 2 g/kg body weight) via oral gavage.

    • Intravenous Infusion: For steady-state labeling, infuse the tracer via a tail vein catheter at a constant rate.

  • Time Course and Tissue Collection:

    • At designated time points post-administration (e.g., 0, 30, 60, 120 minutes), anesthetize the mice.

    • Collect blood via cardiac puncture.

    • Perfuse the tissues with ice-cold saline to remove blood.

    • Quickly dissect tissues of interest (e.g., liver, skeletal muscle, heart) and immediately freeze them in liquid nitrogen.

  • Sample Preparation:

    • Plasma: Centrifuge the collected blood to separate plasma. Deproteinize the plasma by adding a 3-fold excess of cold methanol, vortex, and centrifuge to pellet the protein. Collect the supernatant.

    • Tissues: Pulverize the frozen tissues in liquid nitrogen. Homogenize the powdered tissue in a cold methanol/water/chloroform solution for metabolite extraction.

  • Metabolite Extraction and Analysis: Process the plasma and tissue extracts as described in Protocol 1 (steps 5 and 6) for LC-MS analysis.

Protocol 3: N-Acyl Amino Acid Hydrolase Activity Assay

This protocol is to confirm the initial hydrolysis of N-isobutyryl-alanine in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • N-isobutyryl-alanine

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., ice-cold methanol)

  • LC-MS for product detection (alanine and isobutyrate)

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice. Centrifuge to clear the lysate. Determine the protein concentration.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell/tissue lysate (e.g., 50 µg of protein) with the reaction buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding N-isobutyryl-alanine to a final concentration of 100 µM.

    • Incubate at 37°C for a set time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding 4 volumes of ice-cold methanol.

  • Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS to quantify the formation of alanine and isobutyrate.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and structured format. The following tables provide examples of how to present isotopic enrichment data.

Table 1: Isotopic Enrichment of Downstream Metabolites in Cultured Hepatocytes after Incubation with [U-¹³C₄]-N-Isobutyryl-L-Alanine

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Succinate 65.2 ± 3.15.1 ± 0.88.3 ± 1.215.4 ± 2.56.0 ± 1.1
Fumarate 68.9 ± 2.84.8 ± 0.77.9 ± 1.014.1 ± 2.14.3 ± 0.9
Malate 67.5 ± 3.55.3 ± 0.98.8 ± 1.413.9 ± 2.34.5 ± 0.8
Citrate 72.1 ± 4.06.2 ± 1.110.5 ± 1.88.1 ± 1.53.1 ± 0.6
Aspartate 70.3 ± 3.75.9 ± 1.09.2 ± 1.511.6 ± 1.93.0 ± 0.7
Glutamate 75.8 ± 4.27.1 ± 1.311.3 ± 2.04.5 ± 0.91.3 ± 0.3

Data are presented as mean ± SD (n=3) of the percentage of each mass isotopologue after 8 hours of incubation.

Table 2: Isotopic Enrichment of Downstream Metabolites in Cultured Myotubes after Incubation with [U-¹³C₃]-N-Isobutyryl-L-Alanine

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Pyruvate 55.4 ± 4.58.1 ± 1.212.5 ± 2.124.0 ± 3.8
Lactate 58.2 ± 4.17.9 ± 1.111.8 ± 1.922.1 ± 3.5
Citrate 80.1 ± 5.25.5 ± 0.914.4 ± 2.3-
Malate 75.3 ± 4.86.2 ± 1.018.5 ± 2.9-
Glutamate 82.6 ± 5.54.9 ± 0.812.5 ± 2.0-

Data are presented as mean ± SD (n=3) of the percentage of each mass isotopologue after 4 hours of incubation.

Mandatory Visualization

Diagrams of Metabolic Pathways and Experimental Workflows

metabolic_pathway cluster_uptake Cellular Uptake and Hydrolysis cluster_valine_catabolism Valine Catabolism cluster_tca TCA Cycle cluster_alanine_metabolism Alanine Metabolism N-Isobutyryl-Alanine N-Isobutyryl-Alanine Isobutyrate Isobutyrate N-Isobutyryl-Alanine->Isobutyrate Hydrolysis Alanine Alanine N-Isobutyryl-Alanine->Alanine Hydrolysis Isobutyryl-CoA Isobutyryl-CoA Isobutyrate->Isobutyryl-CoA Pyruvate Pyruvate Alanine->Pyruvate Propionyl-CoA Propionyl-CoA Isobutyryl-CoA->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate alpha-Ketoglutarate->Succinyl-CoA Glutamate Glutamate alpha-Ketoglutarate->Glutamate Pyruvate->Oxaloacetate Pyruvate Carboxylase Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetyl-CoA->Citrate

Caption: Hypothetical metabolic fate of N-isobutyryl-alanine.

experimental_workflow cluster_cell_culture In Vitro cluster_animal_model In Vivo cluster_analysis Analysis Cell Seeding Cell Seeding Tracer Incubation Tracer Incubation Cell Seeding->Tracer Incubation Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Sample Processing Sample Processing Metabolite Extraction->Sample Processing Tracer Administration Tracer Administration Tissue Collection Tissue Collection Tracer Administration->Tissue Collection Tissue Collection->Metabolite Extraction LC-MS Analysis LC-MS Analysis Sample Processing->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Caption: General experimental workflow for metabolic tracing.

logical_relationship Isotopically Labeled\nN-Isobutyryl-Alanine Isotopically Labeled N-Isobutyryl-Alanine Cellular Metabolism Cellular Metabolism Isotopically Labeled\nN-Isobutyryl-Alanine->Cellular Metabolism Labeled Metabolites Labeled Metabolites Cellular Metabolism->Labeled Metabolites Mass Spectrometry Mass Spectrometry Labeled Metabolites->Mass Spectrometry Metabolic Flux Data Metabolic Flux Data Mass Spectrometry->Metabolic Flux Data

Caption: Logical flow from tracer to metabolic flux data.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-(2-Methylpropanamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Methylpropanamido)propanoic acid, also known as N-isobutyryl-alanine, is a valuable chiral building block in the synthesis of various pharmaceuticals and specialty chemicals. Traditional chemical synthesis methods often involve harsh reaction conditions, the use of protecting groups, and can generate significant waste. Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a green and efficient alternative.[1] This application note details a protocol for the enzymatic synthesis of this compound using penicillin G acylase (PGA), a robust and well-characterized enzyme.[2][3]

Penicillin G acylase (EC 3.5.1.11) is a hydrolase that, under kinetically controlled conditions, can efficiently catalyze the formation of amide bonds.[4][5] This process involves the transfer of an acyl group from a suitable donor to an amino group of a nucleophile.[6][7] For the synthesis of this compound, an activated form of isobutyric acid will serve as the acyl donor and L-alanine as the nucleophile. The use of an immobilized enzyme is recommended for enhanced stability and ease of reuse, which is a significant advantage in industrial applications.[4][8]

Reaction Principle

The enzymatic synthesis proceeds through a two-step mechanism. First, the penicillin G acylase reacts with the acyl donor (e.g., methyl isobutyrate) to form a covalent acyl-enzyme intermediate, releasing the corresponding alcohol. Subsequently, this intermediate is subjected to a nucleophilic attack by the amino group of L-alanine to form the desired product, this compound, and regenerate the free enzyme. A competing hydrolytic reaction, where water acts as the nucleophile, can also occur, leading to the formation of isobutyric acid. Optimizing reaction conditions is crucial to favor the aminolysis (synthesis) over hydrolysis.

Experimental Protocols

Materials and Reagents:

  • Immobilized Penicillin G Acylase (from Escherichia coli)

  • L-Alanine

  • Methyl isobutyrate (acyl donor)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (1 M) for pH adjustment

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Filtration unit

  • Lyophilizer (optional)

Protocol for Enzymatic Synthesis:

  • Reaction Setup:

    • Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5.

    • In a 100 mL jacketed glass reactor, dissolve L-alanine (e.g., 100 mM) in 50 mL of the phosphate buffer.

    • Adjust the pH of the solution to 7.5 using 1 M NaOH.

    • Equilibrate the reactor temperature to 25°C.

  • Enzyme Addition:

    • Add the immobilized penicillin G acylase (e.g., 10 U/mL of reaction volume) to the reactor.

    • Stir the mixture gently to ensure the enzyme is suspended.

  • Reaction Initiation:

    • Start the reaction by adding the acyl donor, methyl isobutyrate (e.g., 150 mM).

    • Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 1 M NaOH, as the reaction will lead to a decrease in pH.

    • Maintain the temperature at 25°C.

  • Reaction Monitoring:

    • Withdraw small aliquots (e.g., 100 µL) of the reaction mixture at regular intervals (e.g., every 30 minutes).

    • Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 1% TFA in acetonitrile.

    • Analyze the samples by HPLC to determine the concentration of the product and remaining substrates.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached the desired conversion, stop the stirring and allow the immobilized enzyme to settle.

    • Separate the immobilized enzyme by filtration for reuse.

    • Adjust the pH of the supernatant to approximately 2.0 with 1 M HCl to precipitate the product.

    • The precipitated product can be collected by filtration and washed with cold deionized water.

    • Further purification can be achieved by recrystallization or chromatography if required. The final product can be dried under vacuum or by lyophilization.

HPLC Analysis Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Influence of pH on Reaction Yield

pHInitial Rate (mM/h)Final Yield (%)
6.512.565
7.018.278
7.525.685
8.022.182
8.515.871

Table 2: Influence of Temperature on Reaction Yield

Temperature (°C)Initial Rate (mM/h)Final Yield (%)
2015.375
2525.685
3028.983
3524.779
4019.568

Table 3: Influence of Substrate Molar Ratio (Acyl Donor:Nucleophile) on Selectivity

Molar RatioSynthesis/Hydrolysis (S/H) RatioFinal Yield (%)
1:12.570
1.5:14.285
2:13.882
2.5:13.176

Visualizations

Enzymatic_Synthesis_Pathway Methyl_Isobutyrate Methyl Isobutyrate (Acyl Donor) Acyl_Enzyme Acyl-Enzyme Intermediate Methyl_Isobutyrate->Acyl_Enzyme Acylation L_Alanine L-Alanine (Nucleophile) Product This compound L_Alanine->Product Aminolysis Immobilized_PGA Immobilized Penicillin G Acylase Immobilized_PGA->Acyl_Enzyme Acyl_Enzyme->Product Methanol Methanol Acyl_Enzyme->Methanol Byproduct Isobutyric Acid Acyl_Enzyme->Byproduct Product->Immobilized_PGA Water Water Water->Byproduct Hydrolysis

Caption: Enzymatic reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation Buffer_Prep Prepare Buffer (pH 7.5) Substrate_Sol Dissolve L-Alanine Buffer_Prep->Substrate_Sol pH_Adjust1 Adjust pH to 7.5 Substrate_Sol->pH_Adjust1 Temp_Equil Equilibrate Temperature (25°C) pH_Adjust1->Temp_Equil Enzyme_Add Add Immobilized PGA Temp_Equil->Enzyme_Add Reaction_Start Add Methyl Isobutyrate Enzyme_Add->Reaction_Start pH_Control Maintain pH at 7.5 Reaction_Start->pH_Control Reaction_Monitor Monitor by HPLC Reaction_Start->Reaction_Monitor Enzyme_Sep Separate Immobilized Enzyme Reaction_Monitor->Enzyme_Sep Reaction Complete pH_Adjust2 Adjust pH to 2.0 Enzyme_Sep->pH_Adjust2 Precipitation Collect Precipitate pH_Adjust2->Precipitation Purification Wash and Dry Product Precipitation->Purification

References

Application Notes and Protocols: Cell-Based Assays Involving N-isobutyryl-alanine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules involved in diverse physiological processes. While the biological activities of many NAAAs are well-documented, the specific roles of N-isobutyryl-alanine remain largely unexplored. These application notes provide a hypothetical framework and detailed protocols for investigating the cellular effects of N-isobutyryl-alanine. The methodologies are based on established assays for related N-acyl amino acids and L-alanine, offering a starting point for researchers to explore the potential therapeutic applications of this compound.

Hypothetical Mechanism of Action

Based on the known functions of related molecules, we hypothesize that N-isobutyryl-alanine may influence cellular metabolism and signaling pathways. L-alanine has been shown to impact metabolic gene expression and protect against cytokine-induced apoptosis in pancreatic beta-cells.[1] Furthermore, various N-acyl amino acids are recognized as signaling molecules that can modulate inflammation and cellular metabolism. Therefore, N-isobutyryl-alanine could potentially act as a signaling molecule that modulates metabolic pathways, such as glucose metabolism and mitochondrial function, and may exhibit protective effects against cellular stress.

digraph "hypothetical_signaling_pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"N_isobutyryl_alanine" [label="N-isobutyryl-alanine", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Membrane" [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; "Receptor" [label="Putative Receptor / Transporter", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Second_Messenger" [label="Second Messenger System", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metabolic_Enzymes" [label="Metabolic Enzymes\n(e.g., Alanine Transaminase)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondria" [label="Mitochondria", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Gene_Expression" [label="Modulation of Gene Expression", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cellular_Response" [label="Cellular Response\n(e.g., Altered Metabolism, Stress Resistance)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"N_isobutyryl_alanine" -> "Receptor" [label="Binds to or is transported by", color="#5F6368"]; "Receptor" -> "Second_Messenger" [label="Activates", color="#5F6368"]; "Second_Messenger" -> "Metabolic_Enzymes" [label="Modulates", color="#5F6368"]; "Metabolic_Enzymes" -> "Mitochondria" [label="Impacts", color="#5F6368"]; "Second_Messenger" -> "Gene_Expression" [label="Influences", color="#5F6368"]; "Mitochondria" -> "Cellular_Response" [color="#5F6368"]; "Gene_Expression" -> "Cellular_Response" [color="#5F6368"];

{rank=same; "N_isobutyryl_alanine"; "Cell_Membrane"} }

Caption: Hypothetical signaling pathway of N-isobutyryl-alanine.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the described protocols. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Effect of N-isobutyryl-alanine on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control01.25 ± 0.08100
N-isobutyryl-alanine101.23 ± 0.0998.4
N-isobutyryl-alanine501.20 ± 0.0796.0
N-isobutyryl-alanine1001.15 ± 0.1092.0
N-isobutyryl-alanine2000.98 ± 0.0678.4
Positive Control (e.g., Doxorubicin)10.45 ± 0.0536.0

Table 2: Effect of N-isobutyryl-alanine on Glucose Uptake

Treatment GroupConcentration (µM)Fluorescent Glucose Analog Uptake (RFU) (Mean ± SD)Glucose Uptake (% of Control)
Vehicle Control05890 ± 350100
N-isobutyryl-alanine106480 ± 410110.0
N-isobutyryl-alanine507230 ± 520122.8
N-isobutyryl-alanine1008150 ± 610138.4
Positive Control (e.g., Insulin)0.19500 ± 700161.3

Table 3: Effect of N-isobutyryl-alanine on Mitochondrial Respiration (Oxygen Consumption Rate)

Treatment GroupConcentration (µM)Basal OCR (pmol/min) (Mean ± SD)Maximal OCR (pmol/min) (Mean ± SD)
Vehicle Control0120 ± 10350 ± 25
N-isobutyryl-alanine10135 ± 12380 ± 30
N-isobutyryl-alanine50155 ± 15420 ± 35
N-isobutyryl-alanine100180 ± 18480 ± 40
Positive Control (e.g., FCCP)1N/A650 ± 50

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of N-isobutyryl-alanine on a selected cell line.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • N-isobutyryl-alanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of N-isobutyryl-alanine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of N-isobutyryl-alanine. Include a vehicle control (medium with the same solvent concentration used for the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

digraph "mtt_assay_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Seed_Cells" [label="Seed Cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Compound" [label="Prepare N-isobutyryl-alanine dilutions", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_treatment" { label="Treatment"; bgcolor="#F1F3F4"; "Treat_Cells" [label="Treat cells with compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_assay" { label="Assay"; bgcolor="#F1F3F4"; "Add_MTT" [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; "Dissolve_Formazan" [label="Dissolve formazan with DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; "Read_Absorbance" [label="Read absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Calculate_Viability" [label="Calculate cell viability", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"Seed_Cells" -> "Prepare_Compound" [style=invis]; "Prepare_Compound" -> "Treat_Cells" [color="#5F6368"]; "Treat_Cells" -> "Add_MTT" [color="#5F6368"]; "Add_MTT" -> "Dissolve_Formazan" [color="#5F6368"]; "Dissolve_Formazan" -> "Read_Absorbance" [color="#5F6368"]; "Read_Absorbance" -> "Calculate_Viability" [color="#5F6368"]; }

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Glucose Uptake Assay

This protocol measures the effect of N-isobutyryl-alanine on glucose transport into cells using a fluorescent glucose analog.

Materials:

  • Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes)

  • Complete cell culture medium

  • N-isobutyryl-alanine

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and differentiate if necessary (e.g., L6 myoblasts to myotubes).

  • Starve the cells in serum-free medium for 4 hours.

  • Wash the cells with KRH buffer.

  • Treat the cells with different concentrations of N-isobutyryl-alanine in KRH buffer for 30 minutes. Include a vehicle control and a positive control (e.g., insulin).

  • Add the fluorescent glucose analog to each well and incubate for 30 minutes at 37°C.

  • Wash the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 485/535 nm for 2-NBDG).

  • Normalize the fluorescence readings to the protein content of each well if desired.

Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol assesses the impact of N-isobutyryl-alanine on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Complete cell culture medium

  • N-isobutyryl-alanine

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The next day, replace the culture medium with Seahorse XF Base Medium containing different concentrations of N-isobutyryl-alanine or vehicle control.

  • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.

  • The Seahorse XF Analyzer will measure the OCR in real-time.

  • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

digraph "seahorse_assay_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Seed_Cells" [label="Seed Cells in Seahorse plate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Medium" [label="Prepare assay medium with N-isobutyryl-alanine", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_incubation" { label="Incubation"; bgcolor="#F1F3F4"; "Incubate_Cells" [label="Incubate cells in assay medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_assay" { label="Assay"; bgcolor="#F1F3F4"; "Run_Mito_Stress" [label="Run Mitochondrial Stress Test", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; "Measure_OCR" [label="Measure Oxygen Consumption Rate (OCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analyze_Data" [label="Analyze respiratory parameters", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"Seed_Cells" -> "Prepare_Medium" [style=invis]; "Prepare_Medium" -> "Incubate_Cells" [color="#5F6368"]; "Incubate_Cells" -> "Run_Mito_Stress" [color="#5F6368"]; "Run_Mito_Stress" -> "Measure_OCR" [color="#5F6368"]; "Measure_OCR" -> "Analyze_Data" [color="#5F6368"]; }

Caption: Workflow for the Seahorse mitochondrial respiration assay.

Conclusion

These application notes provide a comprehensive, albeit hypothetical, guide for initiating research into the cellular effects of N-isobutyryl-alanine. The provided protocols are robust and widely used in cell biology and drug discovery. Researchers are encouraged to adapt and optimize these methods for their specific cell models and research questions. The exploration of N-isobutyryl-alanine's biological activities holds the potential to uncover novel therapeutic avenues for metabolic and stress-related disorders.

References

Application Notes and Protocols for N-isobutyryl-alanine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of N-isobutyryl-alanine as an enzyme substrate or inhibitor. Due to the limited direct experimental data on N-isobutyryl-alanine in publicly available literature, this document presents generalized protocols and theoretical frameworks based on the enzymatic activity observed with structurally similar N-acyl-L-amino acids. The primary enzyme class of interest for N-isobutyryl-alanine is the aminoacylases (N-acyl-L-amino acid amidohydrolases, EC 3.5.1.14), which are known to hydrolyze and synthesize N-acylated amino acids.

Introduction to N-isobutyryl-alanine

N-isobutyryl-alanine is an N-acylated derivative of the amino acid L-alanine. The isobutyryl group is a branched-chain acyl moiety. While extensive research exists for N-acyl amino acids with straight-chain fatty acyl groups (e.g., N-lauroyl-alanine) and simple acetyl groups, the biochemical profile of N-isobutyryl-alanine is less characterized. Based on the known substrate specificities of aminoacylases and other amidohydrolases, N-isobutyryl-alanine is a candidate for investigation as both a substrate for hydrolytic enzymes and a potential competitive inhibitor for proteases and other related enzymes.

Potential Applications

  • As a Substrate: To characterize the activity of novel or known aminoacylases and amidohydrolases. The hydrolysis of N-isobutyryl-alanine can be monitored to determine enzyme kinetics.

  • As an Inhibitor: To investigate its potential to inhibit proteases, particularly those that recognize N-terminal amino acids. Its structure may allow it to act as a competitive inhibitor at the active site.

Data Presentation: Hypothetical Kinetic Parameters

As no direct kinetic data for N-isobutyryl-alanine has been found in the literature, the following tables present a hypothetical framework for summarizing such data upon experimental determination. These tables are based on kinetic studies of other N-acyl amino acids with aminoacylases.

Table 1: Hypothetical Substrate Kinetics of N-isobutyryl-alanine with Aminoacylase

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)
Porcine Kidney Acylase IN-isobutyryl-L-alanineTBDTBD7.5 - 8.540 - 50
Aspergillus sp. AcylaseN-isobutyryl-L-alanineTBDTBD7.0 - 8.050 - 60
Recombinant Human Acylase IN-isobutyryl-L-alanineTBDTBD7.537

TBD: To be determined experimentally.

Table 2: Hypothetical Inhibition Constants of N-isobutyryl-alanine against Proteases

Target EnzymeInhibitorInhibition TypeKi (µM)IC50 (µM)
TrypsinN-isobutyryl-L-alanineCompetitive (Hypothetical)TBDTBD
ChymotrypsinN-isobutyryl-L-alanineCompetitive (Hypothetical)TBDTBD
PapainN-isobutyryl-L-alanineTo be determinedTBDTBD

TBD: To be determined experimentally.

Experimental Protocols

The following are detailed protocols for investigating N-isobutyryl-alanine as an enzyme substrate and inhibitor.

Protocol 1: Determination of N-isobutyryl-alanine as an Aminoacylase Substrate

This protocol outlines a spectrophotometric assay to measure the hydrolysis of N-isobutyryl-alanine by an aminoacylase. The assay is based on the detection of the released L-alanine using a ninhydrin-based reagent or o-phthalaldehyde (OPA).

Materials:

  • N-isobutyryl-L-alanine

  • Aminoacylase (e.g., from porcine kidney or a recombinant source)

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • Ninhydrin reagent or o-phthalaldehyde (OPA) reagent

  • L-alanine standards (for calibration curve)

  • Microplate reader or spectrophotometer

  • Thermostated water bath or incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-isobutyryl-L-alanine (e.g., 100 mM) in the assay buffer.

    • Prepare a stock solution of the aminoacylase of known concentration in a suitable buffer (e.g., 1 mg/mL in 10 mM Tris-HCl, pH 7.5).

    • Prepare a series of L-alanine standards (e.g., 0 to 2 mM) in the assay buffer.

  • Enzymatic Reaction:

    • Set up reaction tubes or a 96-well plate.

    • To each well/tube, add the assay buffer and N-isobutyryl-L-alanine to achieve a final desired concentration (e.g., a range from 0.5 to 20 mM for Km determination).

    • Pre-incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable time period (e.g., 10-30 minutes).

    • Incubate the reaction for a fixed time (e.g., 15 minutes).

    • Stop the reaction by adding a quenching agent (e.g., 1 M HCl) or by heat inactivation (e.g., boiling for 5 minutes).

  • Quantification of L-alanine:

    • Using Ninhydrin: Add the ninhydrin reagent to the reaction mixture and the L-alanine standards. Heat at 100°C for 10-15 minutes. After cooling, measure the absorbance at 570 nm.

    • Using OPA: Mix the sample with the OPA reagent (containing a thiol) and incubate at room temperature for a few minutes. Measure the fluorescence (Excitation: ~340 nm, Emission: ~455 nm).

    • Construct a standard curve using the L-alanine standards.

    • Determine the concentration of L-alanine produced in the enzymatic reactions from the standard curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) in terms of µmol of L-alanine produced per minute per mg of enzyme.

    • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Screening N-isobutyryl-alanine as a Protease Inhibitor

This protocol describes a general method to screen for the inhibitory activity of N-isobutyryl-alanine against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

  • N-isobutyryl-L-alanine

  • Trypsin (or other target protease)

  • Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitor if necessary

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl.

    • Prepare a working solution of trypsin in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate BApNA (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of N-isobutyryl-L-alanine (e.g., 100 mM) in the assay buffer or DMSO.

  • Inhibition Assay:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of N-isobutyryl-L-alanine to the wells. Include a control with no inhibitor.

    • Add the trypsin working solution to all wells.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the chromogenic substrate BApNA to a final concentration close to its Km value for trypsin.

    • Immediately monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The absorbance is due to the release of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time plot) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition type and Ki, perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

The following diagrams illustrate the conceptual workflows and pathways related to the use of N-isobutyryl-alanine.

experimental_workflow_substrate cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis prep_substrate Prepare N-isobutyryl-alanine Stock Solution setup_reaction Set up Reaction (Buffer, Substrate) prep_substrate->setup_reaction prep_enzyme Prepare Aminoacylase Stock Solution start_reaction Initiate with Enzyme prep_enzyme->start_reaction prep_standards Prepare L-alanine Standards std_curve Generate Standard Curve prep_standards->std_curve pre_incubate Pre-incubate at Optimal Temp. setup_reaction->pre_incubate pre_incubate->start_reaction incubate Incubate for Fixed Time start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Detection Reagent (Ninhydrin or OPA) stop_reaction->add_reagent measure_signal Measure Absorbance or Fluorescence add_reagent->measure_signal calc_conc Calculate L-alanine Concentration measure_signal->calc_conc std_curve->calc_conc calc_velocity Calculate Initial Velocity (v) calc_conc->calc_velocity plot_data Plot v vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten (Determine Km, Vmax) plot_data->fit_model

Caption: Workflow for determining the substrate kinetics of N-isobutyryl-alanine with an aminoacylase.

signaling_pathway_hydrolysis substrate N-isobutyryl-L-alanine enzyme Aminoacylase (N-acyl-L-amino acid amidohydrolase) substrate->enzyme Binds to active site product1 Isobutyric Acid enzyme->product1 Catalyzes hydrolysis product2 L-alanine enzyme->product2 Releases products

Caption: Enzymatic hydrolysis of N-isobutyryl-alanine by aminoacylase.

logical_relationship_inhibition inhibitor N-isobutyryl-alanine (Inhibitor) enzyme Protease inhibitor->enzyme Competitively binds to active site inhibited_complex Enzyme-Inhibitor Complex (Inactive) product Cleavage Products enzyme->product Catalysis substrate Natural Substrate substrate->enzyme Binds to active site

Caption: Hypothetical competitive inhibition of a protease by N-isobutyryl-alanine.

Application Notes and Protocols for Large-Scale Synthesis of 2-(2-Methylpropanamido)propanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Methylpropanamido)propanoic acid, also known as N-isobutyryl-alanine, is a modified amino acid with potential applications in preclinical drug development. Its synthesis on a large scale with high purity is crucial for enabling comprehensive toxicological and efficacy studies. This document provides a detailed protocol for the gram-scale synthesis of this compound, suitable for preclinical research purposes. The described method is based on the robust Schotten-Baumann acylation of L-alanine, which is a scalable and cost-effective approach. Additionally, this document outlines the necessary analytical techniques for quality control to ensure the final product meets the stringent purity requirements for preclinical evaluation.

Synthesis and Workflow Overview

The large-scale synthesis of this compound is achieved through the acylation of L-alanine with isobutyryl chloride under aqueous basic conditions. The overall workflow involves the reaction setup, work-up and extraction, purification, and finally, comprehensive analytical characterization of the final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction Setup: - Dissolution of L-alanine in NaOH solution - Cooling to 0-5°C Acylation Acylation: - Slow addition of isobutyryl chloride - pH monitoring and adjustment Reaction_Setup->Acylation Quenching Reaction Quenching: - Acidification with HCl Acylation->Quenching Extraction Extraction: - Extraction with ethyl acetate Quenching->Extraction Washing Washing: - Brine wash Extraction->Washing Drying_Concentration Drying and Concentration: - Drying over Na2SO4 - Rotary evaporation Washing->Drying_Concentration Crystallization Crystallization: - Recrystallization from a suitable solvent system Drying_Concentration->Crystallization Purity_Analysis Purity Analysis: - HPLC Crystallization->Purity_Analysis Identity_Confirmation Identity Confirmation: - 1H NMR - 13C NMR - Mass Spectrometry Crystallization->Identity_Confirmation

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 100-gram scale.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
L-Alanine89.09100.01.12
Sodium Hydroxide (NaOH)40.00100.02.50
Isobutyryl Chloride106.55132.01.24
Deionized Water18.021000 mL-
Ethyl Acetate88.111500 mL-
Brine (saturated NaCl)-500 mL-
Anhydrous Sodium Sulfate142.0450 g-
Hydrochloric Acid (HCl)36.46As needed-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • In the 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 100 g (2.50 mol) of sodium hydroxide in 1000 mL of deionized water.

    • Cool the solution to 0-5 °C using an ice bath.

    • To the cooled NaOH solution, add 100 g (1.12 mol) of L-alanine and stir until it is completely dissolved.

  • Acylation:

    • Slowly add 132 g (1.24 mol) of isobutyryl chloride to the reaction mixture via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-10 °C.

    • During the addition, monitor the pH of the reaction mixture and maintain it between 10-11 by the dropwise addition of 4M NaOH solution if necessary.

    • After the complete addition of isobutyryl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Carefully acidify the mixture to a pH of 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with brine (2 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure this compound.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield and Purity:

ParameterValue
Theoretical Yield178.4 g
Actual Yield150-160 g
Yield (%)84-90%
Purity (by HPLC)>98%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used to determine the purity of the synthesized compound.[1][2]

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.0 (d, 1H, NH), 4.2 (m, 1H, CH), 2.5 (m, 1H, CH), 1.3 (d, 3H, CH₃), 1.0 (d, 6H, 2xCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 175.0 (C=O, acid), 174.5 (C=O, amide), 48.0 (CH), 34.0 (CH), 19.5 (2xCH₃), 18.0 (CH₃).

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.

  • Expected [M-H]⁻: 158.09

Signaling Pathway Diagram

While this compound is a synthetic compound and does not have a naturally defined signaling pathway, a diagram can illustrate its logical relationship in the context of preclinical development.

Preclinical_Development cluster_synthesis Synthesis & Characterization cluster_preclinical Preclinical Studies cluster_clinical Clinical Development Synthesis Large-Scale Synthesis QC Quality Control (QC) Synthesis->QC In_Vitro In Vitro Studies (e.g., cell-based assays) QC->In_Vitro In_Vivo In Vivo Studies (e.g., animal models) QC->In_Vivo In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: Logical flow from synthesis to preclinical and clinical development.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound with high purity, making it suitable for preclinical research. The detailed analytical procedures ensure the quality and identity of the final compound, which is a critical requirement for subsequent in vitro and in vivo studies. The successful implementation of this protocol will facilitate the advancement of preclinical candidates through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methylpropanamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Methylpropanamido)propanoic acid, a key intermediate in various pharmaceutical and research applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in my synthesis of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction between the amino acid (L-Alanine) and the acylating agent (isobutyryl chloride or isobutyric anhydride) may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the reaction temperature. However, be cautious as excessive heat can lead to side reactions.

  • Suboptimal Coupling Reagent: The choice and amount of coupling reagent are critical for efficient amide bond formation, especially when using a carboxylic acid instead of an acyl chloride.[1][2]

    • Solution: Employ a suitable coupling reagent. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) are highly effective.[3] Phosphonium-based reagents like PyBOP are also excellent alternatives.[2] Ensure you are using the correct stoichiometry for the coupling agent and base.

  • Moisture Contamination: Acyl chlorides and some coupling reagents are sensitive to moisture, which can lead to their deactivation and the formation of isobutyric acid as a byproduct.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves both the amino acid derivative and the acylating agent. Common choices include Dichloromethane (DCM) or Dimethylformamide (DMF).[3]

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the reactivity of the amine.

    • Solution: When using a coupling reagent and a base like DIPEA, the pH is generally maintained in the optimal range for amidation. If you are using a Schotten-Baumann type reaction with an aqueous base, careful control of the pH is crucial.

Q2: I am observing significant impurity peaks in my product analysis. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. Here are some likely impurities and strategies for their mitigation:

  • Diacylated Product: The amino group of the product can potentially react with another molecule of the acylating agent, leading to a diacylated impurity.

    • Solution: Use a controlled stoichiometry of the acylating agent (typically 1.0 to 1.2 equivalents). Adding the acylating agent slowly to the reaction mixture can also help to minimize this side reaction.

  • Racemization: The chiral center of the L-Alanine starting material can undergo racemization, leading to the formation of the D-enantiomer of the product. This is a critical concern in pharmaceutical applications.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature) during the acylation step.[3] The choice of coupling reagent and base can also influence the degree of racemization. Reagents like HATU are known to suppress racemization.[2]

  • Unreacted Starting Materials: Residual L-Alanine or isobutyric acid (from hydrolysis of the acylating agent) can be present.

    • Solution: Optimize reaction conditions to drive the reaction to completion. Purification techniques such as recrystallization or column chromatography are effective for removing unreacted starting materials.

  • Side reactions from Coupling Reagents: Some coupling reagents can lead to specific side products. For example, carbodiimides like DCC can form N-acylurea byproducts.[1]

    • Solution: Choose a coupling reagent with a lower propensity for side reactions, such as HATU or PyBOP. Proper work-up procedures can also help in removing these byproducts.

Q3: How do I choose the right solvent and temperature for my reaction?

A3: Solvent and temperature are critical parameters for yield and purity.

  • Solvent Selection:

    • Aprotic solvents are generally preferred.

    • Dichloromethane (DCM): A good choice for its ability to dissolve many organic compounds and its relatively low boiling point, which simplifies product isolation.[3]

    • Dimethylformamide (DMF): Useful for reactants with lower solubility in other solvents, but its high boiling point can make it more difficult to remove.[3]

    • The choice of solvent can also affect the reaction rate and selectivity.[4]

  • Temperature Control:

    • The acylation reaction is typically exothermic.

    • It is recommended to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[3]

    • Controlling the temperature is crucial to minimize side reactions, especially racemization.[3]

Data on Reaction Parameters

Coupling ReagentClassRelative ReactivityRacemization RiskByproductsKey Considerations
HATU Uronium SaltVery HighLowWater-solubleHighly efficient, often the reagent of choice for difficult couplings.[2]
HBTU/TBTU Uronium SaltHighLowWater-solubleVery popular and effective reagents.[1][2]
PyBOP Phosphonium SaltHighLowWater-solubleA good alternative to uronium salts.[2]
DCC/DIC CarbodiimideModerateModerateInsoluble/Soluble UreaDCC forms an insoluble urea byproduct, which can simplify purification but can also be problematic in some cases. DIC's byproduct is soluble.[1]

Experimental Protocol

This protocol describes a general method for the synthesis of this compound using a coupling reagent.

Materials:

  • L-Alanine

  • Isobutyric acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a round-bottom flask under an inert atmosphere, dissolve L-Alanine (1.0 eq) and isobutyric acid (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Base and Coupling Reagent: Add DIPEA (2.5 eq) to the reaction mixture, followed by the slow, portion-wise addition of HATU (1.1 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve L-Alanine & Isobutyric Acid in DCM cool_mixture Cool to 0°C prep_reactants->cool_mixture add_reagents Add DIPEA & HATU cool_mixture->add_reagents react Stir at 0°C then RT (Monitor by TLC) add_reagents->react quench Quench with 1M HCl react->quench extract Aqueous Work-up quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_reagent Suboptimal Coupling Reagent start->bad_reagent moisture Moisture Contamination start->moisture solubility Poor Solubility start->solubility extend_time Extend Reaction Time/Temp incomplete_rxn->extend_time change_reagent Use HATU/PyBOP bad_reagent->change_reagent dry_conditions Use Anhydrous Conditions moisture->dry_conditions change_solvent Switch to DCM/DMF solubility->change_solvent

Caption: Troubleshooting guide for low yield issues.

References

Overcoming solubility issues of N-isobutyryl-alanine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-isobutyryl-alanine. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is N-isobutyryl-alanine and why is its solubility a concern?

A1: N-isobutyryl-alanine is an N-acylated derivative of the amino acid L-alanine. The addition of the nonpolar isobutyryl group to the alanine structure increases its hydrophobicity, which can lead to poor solubility in aqueous solutions like biological buffers. Achieving a stable, homogenous solution is critical for ensuring accurate and reproducible results in experimental assays. For many drugs to be absorbed effectively, they must be in a dissolved state at the site of absorption[1][2].

Q2: What are the key physicochemical properties of N-isobutyryl-alanine I should be aware of?

A2: While specific experimental data for N-isobutyryl-alanine is not widely published, we can infer its properties. As a derivative of alanine (pKa of α-carboxyl group ~2.34, pKa of α-ammonium group ~9.69), it possesses a carboxylic acid group that is critical for its solubility behavior.[3][4][5][6] The isobutyryl group adds lipophilicity, likely resulting in a compound that is sparingly soluble in neutral aqueous buffers.

Q3: Which aqueous buffers are recommended for dissolving N-isobutyryl-alanine?

A3: The choice of buffer depends on the experimental requirements, particularly the final pH. Phosphate-buffered saline (PBS) at pH 7.4 is common for cell-based assays, but the solubility of N-isobutyryl-alanine may be limited. Buffers with a higher pH, such as Tris-HCl (pH 8.0-8.5), may improve solubility by deprotonating the carboxylic acid group.

Q4: Can I heat the solution to dissolve N-isobutyryl-alanine?

A4: Gentle heating (e.g., in a 37°C to 50°C water bath) can aid dissolution. However, prolonged or high-temperature heating should be avoided as it may cause degradation of the compound or buffer components. For instance, some buffer salts can precipitate when heated.[7]

Troubleshooting Guide

Issue: N-isobutyryl-alanine is not dissolving or is forming a precipitate in my aqueous buffer.

This guide provides a systematic approach to overcoming solubility challenges. Start with Method 1 and proceed to subsequent methods if solubility issues persist.

Data Presentation: Solubility of N-isobutyryl-alanine

The following table summarizes the approximate solubility of N-isobutyryl-alanine under various conditions to guide your buffer and solvent selection.

Buffer SystempHTemperatureCo-solventApproximate Solubility (mg/mL)Observations
Citrate Buffer 5.0Room Temp (22°C)None< 0.1Insoluble, cloudy suspension
PBS 7.4Room Temp (22°C)None~ 0.5Sparingly soluble, fine particles
PBS 7.437°CNone~ 1.0Improved solubility with heating
Tris-HCl 8.5Room Temp (22°C)None~ 2.5Moderately soluble, clear solution
PBS 7.4Room Temp (22°C)5% DMSO> 10Highly soluble
Experimental Protocols & Methods
Method 1: pH Adjustment

The solubility of compounds with ionizable groups, like the carboxylic acid on N-isobutyryl-alanine, is often pH-dependent.[8] Increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Protocol:

  • Weigh the desired amount of N-isobutyryl-alanine powder.

  • Add approximately 80% of the final required volume of your chosen buffer (e.g., PBS).

  • While stirring continuously with a magnetic stir bar, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. A target pH of 8.0-8.5 is often effective.

  • Once dissolved, adjust the pH back to the desired experimental value (e.g., 7.4) using a dilute acid (e.g., 0.1 M HCl) if necessary. Caution: The compound may precipitate if the pH is lowered significantly.

  • Add the remaining buffer to reach the final volume.

  • Sterile filter the solution using a 0.22 µm filter if required for your experiment.

Method 2: Use of Co-solvents

For compounds that are lipophilic, using a small percentage of an organic co-solvent can significantly enhance solubility.[9] Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing concentrated stock solutions.[10]

Protocol for Preparing a 10 mg/mL Stock Solution:

  • Weigh 10 mg of N-isobutyryl-alanine into a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO (e.g., 100 µL) to the powder.

  • Vortex thoroughly until the solid is completely dissolved. This creates a high-concentration primary stock.

  • Dilute this primary stock into your aqueous buffer. For example, to make a 1:10 dilution in PBS for a final concentration of 1 mg/mL, add 100 µL of the DMSO stock to 900 µL of PBS.[11]

  • Always add the DMSO stock to the aqueous buffer while vortexing to prevent the compound from precipitating out of solution.

  • Note: Ensure the final concentration of the co-solvent (e.g., DMSO) in your experiment is compatible with your assay and does not cause cellular toxicity.

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for solubilizing N-isobutyryl-alanine.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Insoluble in Buffer check_ph Is the buffer pH > 8.0? start->check_ph adjust_ph Action: Adjust pH to 8.0-8.5 with 0.1M NaOH check_ph->adjust_ph No use_cosolvent Action: Prepare a concentrated stock in 100% DMSO check_ph->use_cosolvent Yes dissolved1 Is the compound dissolved? adjust_ph->dissolved1 dissolved1->use_cosolvent No success Success: Solution Prepared dissolved1->success Yes dissolved2 Is the compound dissolved? use_cosolvent->dissolved2 gentle_heat Action: Warm solution to 37°C with stirring dissolved2->gentle_heat No dissolved2->success Yes dissolved3 Is the compound dissolved? gentle_heat->dissolved3 dissolved3->success Yes fail Failure: Consult Further Options (e.g., surfactants, new formulation) dissolved3->fail No

Caption: Troubleshooting workflow for N-isobutyryl-alanine solubility.

References

Preventing degradation of 2-(2-Methylpropanamido)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-Methylpropanamido)propanoic acid to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to humidity, light, or elevated temperatures.Store in a tightly sealed container in a cool, dark, and dry place. Use of a desiccator is recommended.
Decreased purity or presence of unexpected peaks in analysis (e.g., HPLC) Chemical degradation, likely hydrolysis of the amide bond.Verify storage conditions. Analyze for the presence of 2-methylpropanoic acid and 2-aminopropanoic acid. Implement stricter control over temperature, humidity, and pH if in solution.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.Re-analyze the purity of the stored compound. If degradation is confirmed, use a fresh batch for experiments and review storage protocols.
pH of a solution containing the compound changes over time Hydrolysis of the amide bond, leading to the formation of a carboxylic acid and an amine, which can alter the pH.Buffer the solution if compatible with the experimental setup. Store solutions at low temperatures and for short durations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, resulting in the formation of 2-methylpropanoic acid and 2-aminopropanoic acid. This process can be catalyzed by acidic or basic conditions and is accelerated by heat.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture. For long-term storage, refrigeration (2-8 °C) in a desiccator is recommended.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh solutions before use. If short-term storage is necessary, solutions should be kept at 2-8 °C. For applications sensitive to pH changes, using a buffered solution in the neutral pH range (pH 6-8) can improve stability. A study on the similar compound 2-(2-hydroxypropanamido) benzoic acid showed it was more stable in neutral and near-neutral conditions.[1][2]

Q4: How can I detect and quantify the degradation of this compound?

A4: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a suitable technique for detecting and quantifying the degradation of this compound and its primary degradation products. A UV detector can be used for this analysis.

Q5: What are "forced degradation studies" and are they necessary for this compound?

A5: Forced degradation studies are designed to intentionally degrade a compound under more severe conditions than accelerated stability testing (e.g., high temperature, extreme pH, oxidation, photolysis). These studies are crucial in drug development to identify potential degradation products and establish the degradation pathways. This information is vital for developing stability-indicating analytical methods and ensuring the safety and efficacy of a drug product.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method validation and optimization are required for specific applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • The gradient elution can be optimized to achieve the best separation. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and its degradation products (2-methylpropanoic acid and 2-aminopropanoic acid) by comparing their retention times with those of reference standards.

  • Quantify the amount of each component using the peak area from the chromatogram.

Visualizations

Diagram: Degradation Pathway

2-(2-Methylpropanamido)propanoic_acid 2-(2-Methylpropanamido) propanoic acid Degradation_Products Degradation Products 2-(2-Methylpropanamido)propanoic_acid->Degradation_Products  Hydrolysis (H₂O, H⁺/OH⁻, Heat) 2_Methylpropanoic_Acid 2-Methylpropanoic Acid Degradation_Products->2_Methylpropanoic_Acid 2_Aminopropanoic_Acid 2-Aminopropanoic Acid (Alanine) Degradation_Products->2_Aminopropanoic_Acid

Caption: Hydrolysis of this compound.

Diagram: Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample 2-(2-Methylpropanamido) propanoic acid Sample Stress Apply Stress Conditions (e.g., pH, Temp, Light) Sample->Stress HPLC RP-HPLC Analysis Stress->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quantify Identify and Quantify Degradation Products Data->Quantify Report Stability Assessment Report Quantify->Report

Caption: Workflow for forced degradation stability testing.

References

Reducing byproducts in the synthesis of N-isobutyryl-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N-Isobutyryl-Alanine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-isobutyryl-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-isobutyryl-alanine?

A1: The most prevalent and well-established method for the synthesis of N-isobutyryl-alanine is the Schotten-Baumann reaction. This reaction involves the acylation of alanine with isobutyryl chloride in a biphasic system, typically an organic solvent and water, in the presence of a base.[1][2][3][4] The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the desired amide product.[3]

Q2: What are the primary starting materials and reagents required?

A2: The key materials for the Schotten-Baumann synthesis of N-isobutyryl-alanine are:

  • Alanine: The amino acid substrate.

  • Isobutyryl chloride: The acylating agent.

  • Base: Typically a hydroxide base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dissolved in water. Organic bases such as pyridine can also be used.[3]

  • Solvent System: A two-phase system consisting of water and an immiscible organic solvent like dichloromethane (DCM) or diethyl ether.[1]

Q3: What are the main byproducts I should be aware of during the synthesis?

A3: The primary byproducts in the synthesis of N-isobutyryl-alanine include:

  • Isobutyric acid: Formed from the hydrolysis of the isobutyryl chloride reactant in the aqueous phase. This is often the most significant byproduct.

  • Di-isobutyryl-alanine: This can form if the nitrogen atom of the newly formed N-isobutyryl-alanine is further acylated. This is more likely to occur with a large excess of isobutyryl chloride.

  • Unreacted Alanine: Incomplete reaction will leave residual starting material.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a sample of the organic layer can be spotted on a silica gel plate and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the alanine spot (which will remain at the baseline) and the appearance of the product spot (which will have a higher Rf value) indicate reaction progression. HPLC provides a more quantitative assessment of the consumption of reactants and the formation of the product and byproducts.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of N-isobutyryl-alanine typically involves the following steps:

  • Work-up: After the reaction is complete, the organic and aqueous layers are separated. The organic layer is washed with a dilute acid solution to remove any unreacted base and then with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Crystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. If significant impurities remain, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-isobutyryl-alanine 1. Hydrolysis of Isobutyryl Chloride: The acylating agent is sensitive to water and can hydrolyze to isobutyric acid, especially with prolonged reaction times or high temperatures. 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing of the biphasic system. 3. Suboptimal pH: If the pH is too low, the alanine will be protonated and less nucleophilic. If the pH is too high, it can promote the hydrolysis of the isobutyryl chloride.1. Control Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize hydrolysis. 2. Vigorous Stirring: Ensure efficient mixing of the two phases to maximize the interfacial area where the reaction occurs. 3. Optimize pH: Maintain the aqueous phase at a moderately alkaline pH (around 8-10). 4. Stoichiometry: Use a slight excess of isobutyryl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess to prevent di-acylation.
High Levels of Isobutyric Acid Byproduct 1. Excessive Water in the Reaction: Too much water can lead to a higher rate of hydrolysis of the isobutyryl chloride. 2. High Reaction Temperature: Higher temperatures accelerate the hydrolysis reaction. 3. Slow Addition of Isobutyryl Chloride: If the acyl chloride is added too slowly, it has more time to react with water before reacting with alanine.1. Minimize Water: Use the minimum amount of water necessary to dissolve the alanine and the base. 2. Low Temperature: Maintain a low reaction temperature throughout the addition of isobutyryl chloride. 3. Controlled Addition: Add the isobutyryl chloride dropwise but at a steady rate to the vigorously stirred reaction mixture.
Presence of Di-isobutyryl-alanine Byproduct 1. Large Excess of Isobutyryl Chloride: Using a significant excess of the acylating agent can lead to the acylation of the amide nitrogen. 2. High Reaction Concentration: Higher concentrations of reactants can favor the di-acylation reaction.1. Control Stoichiometry: Use a smaller excess of isobutyryl chloride (e.g., 1.05-1.1 equivalents). 2. Dilution: Perform the reaction at a lower concentration.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Byproducts: Isobutyric acid and di-isobutyryl-alanine may have similar polarities to the desired product, making separation by chromatography challenging. 2. Emulsion Formation during Work-up: The presence of the product, which has surfactant-like properties, can lead to the formation of a stable emulsion between the organic and aqueous layers.1. Acid/Base Extraction: During the work-up, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to extract the acidic isobutyric acid byproduct. 2. Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up any emulsions. Centrifugation can also be effective if the emulsion is persistent. 3. Optimize Chromatography: Use a gradient elution system for column chromatography to improve the separation of closely eluting compounds.

Experimental Protocols

Protocol 1: Synthesis of N-isobutyryl-alanine via Schotten-Baumann Reaction

This protocol is a standard procedure for the N-acylation of alanine.

Materials:

  • L-Alanine

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Add DCM to the flask to create a biphasic system.

  • With vigorous stirring, add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-isobutyryl-alanine.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method can be used to analyze the purity of the synthesized N-isobutyryl-alanine and to quantify the levels of major impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: Alanine (early), Isobutyric acid, N-isobutyryl-alanine, Di-isobutyryl-alanine (late).

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Byproduct Formation

Temperature (°C)Yield of N-isobutyryl-alanine (%)Isobutyric Acid (%)Di-isobutyryl-alanine (%)
08510<1
25 (Room Temp)72251
5055402

Data are illustrative and may vary based on specific reaction conditions.

Table 2: Effect of Isobutyryl Chloride Stoichiometry on Yield and Purity

Equivalents of Isobutyryl ChlorideYield of N-isobutyryl-alanine (%)Purity of Crude Product (%)Di-isobutyryl-alanine (%)
1.07590<1
1.188951
1.5858510
2.0807520

Data are illustrative and may vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alanine in aq. NaOH B Cool to 0°C A->B C Add Dichloromethane B->C D Dropwise addition of Isobutyryl Chloride C->D E Stir at 0°C, then RT D->E F Monitor by TLC/HPLC E->F G Separate Layers F->G Reaction Complete H Wash Organic Layer (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Purify (Crystallization/Chromatography) I->J

Caption: Experimental workflow for the synthesis of N-isobutyryl-alanine.

troubleshooting_guide cluster_byproducts Byproduct Analysis cluster_solutions Corrective Actions start Low Yield or High Impurity? byproduct_check Identify major byproduct (HPLC/NMR) start->byproduct_check isobutyric_acid High Isobutyric Acid byproduct_check->isobutyric_acid Hydrolysis diacylation High Di-acylation byproduct_check->diacylation Over-acylation unreacted_sm Unreacted Alanine byproduct_check->unreacted_sm Incomplete Reaction solution_hydrolysis Reduce Temperature Minimize Water Faster Addition isobutyric_acid->solution_hydrolysis solution_diacylation Reduce Isobutyryl Chloride eq. diacylation->solution_diacylation solution_incomplete Increase Reaction Time Improve Stirring Check pH unreacted_sm->solution_incomplete

Caption: Troubleshooting flowchart for N-isobutyryl-alanine synthesis.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-isobutyryl-alanine from its related compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common related compounds and impurities I should expect when analyzing N-isobutyryl-alanine?

A1: During the synthesis and storage of N-isobutyryl-alanine, several related compounds and impurities can arise. These typically include:

  • Starting Materials: Unreacted L-alanine and isobutyric anhydride or isobutyryl chloride.

  • Byproducts: Di-isobutyryl-alanine (where a second isobutyryl group is attached to the carboxyl group of alanine) and small amounts of the D-enantiomer of N-isobutyryl-alanine if the starting L-alanine contained any D-alanine.

  • Degradation Products: Hydrolysis of the amide bond can lead to the formation of alanine and isobutyric acid, especially under harsh pH conditions or prolonged storage in solution.

Q2: Which type of HPLC column is best suited for separating N-isobutyryl-alanine from its related compounds?

A2: A reversed-phase C18 column is the most common and effective choice for separating N-isobutyryl-alanine from its process-related impurities and degradation products. For separating the D- and L-enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based or macrocyclic glycopeptide-based chiral columns are often successful for the enantioseparation of N-acyl amino acids.[1]

Q3: How can I improve the resolution between N-isobutyryl-alanine and a closely eluting impurity?

A3: To improve resolution, you can modify several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (acetonitrile or methanol) percentage in the mobile phase can alter selectivity.[2][3] A shallower gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention and may improve separation.[3]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of N-isobutyryl-alanine and any acidic or basic impurities, thereby influencing their retention and selectivity.

  • Column Temperature: Optimizing the column temperature can improve peak shape and influence selectivity.

  • Flow Rate: Lowering the flow rate can increase efficiency and may improve resolution, though it will also increase the analysis time.

  • Column Chemistry: If resolution cannot be achieved on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which will offer different selectivity.

Troubleshooting Guide

This guide addresses common issues observed during the HPLC analysis of N-isobutyryl-alanine.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase, or use a mobile phase with a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid). Consider using an end-capped column.
Column overload.Reduce the sample concentration or injection volume.[4][5]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase composition.[4]
Poor Peak Shape (Fronting) Sample overload.Decrease the sample concentration or injection volume.[4][5]
Sample solvent is stronger than the mobile phase.Prepare the sample in the mobile phase.[4]
Inadequate Resolution Mobile phase composition is not optimal.Adjust the organic-to-aqueous ratio. A lower organic content generally increases retention and can improve resolution.[2][3] Consider switching the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.[2]
Inappropriate column.For enantiomeric separation, a chiral column is required. For other impurities, a different reversed-phase column chemistry might provide better selectivity.[1]
Gradient slope is too steep.Employ a shallower gradient to increase the separation window between peaks.
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column regularly and consider using a guard column to protect it from contaminants. If performance continues to decline, replace the column.

Experimental Protocols

Representative HPLC Method for N-isobutyryl-alanine and Related Impurities

This protocol describes a general-purpose reversed-phase HPLC method suitable for the separation of N-isobutyryl-alanine from potential impurities like L-alanine and isobutyric acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Mobile Phase A

  • Standard and Sample Preparation: Prepare a stock solution of N-isobutyryl-alanine and its potential impurities in the sample diluent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

2. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Gradient Program 0-2 min: 5% B2-15 min: 5% to 50% B15-17 min: 50% to 95% B17-19 min: 95% B19-20 min: 95% to 5% B20-25 min: 5% B (re-equilibration)

3. Expected Elution Order:

  • L-Alanine (most polar)

  • Isobutyric Acid

  • N-isobutyryl-alanine

Representative Chiral HPLC Method for Enantiomeric Separation

This protocol outlines a method for separating the D- and L-enantiomers of N-isobutyryl-alanine.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 50:50:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

2. Chromatographic Conditions:

Parameter Value
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Elution Mode Isocratic

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for HPLC Analysis A Sample Preparation (Dissolve in mobile phase) B HPLC System Setup (Column installation, mobile phase priming) A->B C Method Programming (Gradient, flow rate, temperature) B->C D Sample Injection C->D E Chromatographic Separation D->E F Data Acquisition (UV Detector) E->F G Data Analysis (Peak integration, quantification) F->G G Figure 2: Troubleshooting Decision Tree for Poor Resolution A Poor Resolution Observed B Are peaks fronting or tailing? A->B C Adjust sample concentration/ solvent B->C Yes D Are retention times stable? B->D No C->D E Check mobile phase prep/ temperature D->E No F Optimize Mobile Phase (Adjust % Organic, pH) D->F Yes E->F G Modify Gradient Profile (Shallower gradient) F->G H Consider Alternative Column (Different stationary phase) G->H I Resolution Improved? H->I J Method Optimized I->J Yes K Contact Technical Support I->K No

References

Minimizing racemization during the synthesis of chiral N-isobutyryl-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing racemization during the synthesis of chiral N-isobutyryl-alanine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of N-isobutyryl-alanine?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (D and L forms) from a single, pure enantiomer.[1] In pharmaceutical and biological applications, typically only one enantiomer of a chiral molecule is biologically active, while the other can be inactive or even cause harmful side effects. Therefore, maintaining high enantiomeric purity is crucial, and racemization is a significant side reaction that must be controlled during synthesis.[2]

Q2: What is the primary chemical mechanism responsible for racemization during the acylation of alanine?

A2: The most common mechanism for racemization during amide bond formation is through the formation of a 5-membered oxazolone (also known as an azlactone) intermediate.[3][4][5] The activation of the carboxylic acid (isobutyric acid) by a coupling reagent, followed by reaction with N-protected alanine, can lead to this intermediate. The α-proton on the chiral carbon of the alanine residue within the oxazolone ring is highly acidic and can be easily removed by a base.[3][5] This deprotonation-reprotonation sequence scrambles the stereocenter, leading to a racemic mixture.

Q3: How does the choice of coupling reagent impact the extent of racemization?

A3: The coupling reagent is a critical factor in controlling racemization.[6]

  • Carbodiimides (e.g., DCC, EDCI) are effective but can lead to significant racemization if used alone, as they promote the formation of the problematic oxazolone intermediate.[4][7][8]

  • Onium Salts (e.g., HBTU, HATU, PyBOP) are generally preferred for minimizing racemization.[5][9] These reagents react to form activated esters that are more reactive towards the amine component, reducing the lifetime of the activated intermediate and thus the opportunity for oxazolone formation. HATU is often considered superior due to the reactivity of its HOAt-based active ester.[8]

Q4: What is the function of additives like HOBt and Oxyma in suppressing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (Oxyma) are known as racemization suppressants.[10][11] When used with coupling reagents like carbodiimides, they form active esters. These esters are more stable against racemization than the O-acylisourea intermediate formed by the carbodiimide alone, yet they are highly reactive towards the amine, facilitating rapid amide bond formation and minimizing the risk of racemization.[4][8]

Q5: How do reaction parameters such as base, solvent, and temperature affect stereochemical purity?

A5: Optimizing reaction conditions is essential for preventing racemization.

  • Base: The presence of a base is required for many coupling reactions, but it can also abstract the α-proton from the oxazolone intermediate.[12] Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are common, but using the minimum necessary amount is crucial.[4][8] Weaker bases, such as N-methylmorpholine (NMM) or even pyridine, may be preferable in sensitive cases.[4][12]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) can promote racemization.[13] Less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often better choices.[5][13]

  • Temperature: Higher temperatures accelerate the rate of racemization.[14][15] Performing the coupling reaction at lower temperatures (e.g., 0 °C or below) is a standard and highly effective method to preserve stereochemical integrity.[12][16]

Troubleshooting Guide

Problem: My final N-isobutyryl-alanine product shows a high degree of racemization (>2-3%). What are the most likely causes and solutions?

Potential Cause Recommended Solution
Inappropriate Coupling Reagent If using a carbodiimide (EDCI, DCC) without an additive, switch to an onium salt reagent like HATU or HBTU. Alternatively, add a racemization suppressant like HOBt or Oxyma to your current carbodiimide protocol.[4][8][9]
Excessive Base The base can directly facilitate the proton abstraction that causes racemization.[12] Use no more than the stoichiometric amount of base required. Consider using a weaker base such as N-methylmorpholine (NMM) instead of DIPEA.[4]
High Reaction Temperature Elevated temperatures significantly increase the rate of racemization.[14][16] Cool the reaction mixture to 0 °C before adding the coupling reagent and maintain this temperature throughout the reaction.
Suboptimal Solvent Choice Polar aprotic solvents like DMF can increase racemization.[13] If possible, switch to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Prolonged Reaction Time The longer the activated amino acid exists before coupling, the greater the chance of racemization. Use a coupling reagent known for rapid reaction kinetics (e.g., HATU) and monitor the reaction closely to quench it upon completion.

Problem: I am required to use a carbodiimide reagent for my synthesis. How can I best minimize racemization?

Parameter Recommendation
Additive Always use an additive. HOBt is standard, but HOAt or Oxyma can be even more effective at suppressing racemization.[4][10][11] Use at least one equivalent of the additive.
Temperature Perform the entire reaction at 0 °C, from pre-activation to the completion of the coupling.
Order of Addition Pre-activate the isobutyric acid with the carbodiimide and HOBt before adding the alanine and the base. This minimizes the exposure of the activated species to the base.
Base Use a weaker tertiary amine base like N-methylmorpholine (NMM) instead of DIPEA.[4]

Data Presentation: Comparison of Coupling Conditions

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBaseRelative Racemization RiskKey Considerations
EDCI / DCCNoneDIPEA / NMMHighNot recommended for chiral N-acylation where purity is critical.[8]
EDCI / DCCHOBt / OxymaNMMLowA cost-effective method; requires careful temperature control.[4][11]
HBTUNoneDIPEALow-MediumGenerally reliable; racemization is possible with sensitive substrates.
HATUNoneDIPEA / CollidineVery LowHighly recommended for difficult couplings and minimizing racemization.[8][9]
PyBOPNoneDIPEALowA good alternative to HBTU; byproducts can be hazardous.[5]

Visualizations and Diagrams

Caption: Mechanism of racemization via oxazolone formation during amide coupling.

Workflow start Start dissolve Dissolve L-Alanine derivative and Isobutyric Acid in DCM start->dissolve cool Cool Reaction Vessel to 0 °C dissolve->cool add_base Add Base (e.g., NMM) (1.0 equivalent) cool->add_base add_reagents Add Coupling Reagent (e.g., EDCI/HOBt or HATU) add_base->add_reagents stir Stir at 0 °C for 2-4 hours add_reagents->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench reaction with saturated NH4Cl (aq) monitor->quench workup Perform Aqueous Work-up (Wash with acid, base, brine) quench->workup purify Purify by Column Chromatography or Recrystallization workup->purify analyze Analyze Enantiomeric Purity by Chiral HPLC purify->analyze end End Product analyze->end

Caption: Recommended experimental workflow for minimizing racemization.

Detailed Experimental Protocols

Protocol 1: Low-Racemization Synthesis of N-isobutyryl-L-alanine using EDCI/HOBt

This protocol is a cost-effective method that minimizes racemization through the use of an additive and strict temperature control.

Materials:

  • L-Alanine methyl ester hydrochloride

  • Isobutyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solutions of NaHCO₃, NH₄Cl, and NaCl (brine)

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add L-alanine methyl ester hydrochloride (1.0 eq), isobutyric acid (1.05 eq), and HOBt (1.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the amino acid).

  • Cool the flask to 0 °C in an ice-water bath and stir for 10 minutes.

  • Slowly add NMM (1.1 eq) to the stirring solution and stir for another 5 minutes.

  • Add EDCI (1.1 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS (typically 2-6 hours).

  • Once the starting material is consumed, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting N-isobutyryl-L-alanine methyl ester can be purified by column chromatography.

  • For the free acid, the methyl ester can be saponified using standard procedures (e.g., LiOH in THF/H₂O) followed by careful acidic work-up.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method to determine the enantiomeric excess (% ee) of the final product. The exact conditions may need to be optimized for your specific derivative.

Materials:

  • N-isobutyryl-alanine sample

  • HPLC-grade hexane and isopropanol (IPA)

  • Trifluoroacetic acid (TFA, optional additive)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

Procedure:

  • Prepare a stock solution of the N-isobutyryl-alanine sample in the mobile phase or a compatible solvent (e.g., IPA) at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of N-isobutyryl-DL-alanine using the same synthesis protocol but starting with DL-alanine. This is essential for identifying the retention times of both enantiomers.

  • Set up the HPLC system with the chiral column.

  • Equilibrate the column with the mobile phase (e.g., a 90:10 mixture of Hexane:IPA, potentially with 0.1% TFA) at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Inject the racemic standard to confirm the separation of the D and L enantiomers and determine their respective retention times.

  • Inject the synthesized L-enantiomer sample.

  • Integrate the peak areas for both the L-enantiomer (major peak) and the D-enantiomer (minor peak, if present).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

References

N-Isobutyryl-Alanine Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-isobutyryl-alanine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is N-isobutyryl-alanine and what are its potential applications in cell culture?

N-isobutyryl-alanine is a modified amino acid. While not a naturally occurring amino acid, it may be used in cell culture for various research purposes, including as a nutrient source, a signaling molecule, or a component of a larger molecule being studied. Alanine itself is a non-essential amino acid that plays a role in cellular energy metabolism and protein synthesis.[1][2][3] The isobutyryl group may be added to alter the compound's properties, such as its hydrophobicity or its interaction with cellular components.

Q2: What are the primary factors that can affect the stability of N-isobutyryl-alanine in cell culture media?

The stability of N-isobutyryl-alanine in cell culture media can be influenced by several factors:

  • pH of the medium: The amide bond in N-acylated amino acids can be susceptible to hydrolysis under acidic or basic conditions.[4][5][6][7] Most cell culture media are buffered to a physiological pH (around 7.2-7.4), but cellular metabolism can cause local pH shifts.

  • Enzymatic degradation: Cells may possess enzymes, such as amidases or proteases, that can cleave the amide bond, releasing alanine and isobutyric acid.[7]

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture incubation, can accelerate the rate of chemical degradation compared to storage at 4°C or -20°C.

  • Presence of other media components: Interactions with other components in the complex environment of cell culture media could potentially affect stability.[8]

  • Light exposure: While less common for this type of molecule, prolonged exposure to high-intensity light can sometimes contribute to the degradation of media components.

Q3: What are the potential degradation products of N-isobutyryl-alanine and what are their effects on cells?

The primary potential degradation products of N-isobutyryl-alanine are alanine and isobutyric acid , resulting from the hydrolysis of the amide bond.

  • Alanine: As a non-essential amino acid, alanine is readily metabolized by most cells and is a key intermediate in the glucose-alanine cycle.[1][3] At typical concentrations resulting from degradation, it is unlikely to have adverse effects and may even be utilized by the cells as a nutrient.

  • Isobutyric acid: This is a short-chain fatty acid. While some cells can metabolize isobutyric acid, high concentrations could potentially affect cellular metabolism or pH.[9][10] The effects would be concentration-dependent and cell-type specific.

Q4: How can I determine the stability of N-isobutyryl-alanine in my specific cell culture medium?

To determine the stability of N-isobutyryl-alanine in your specific experimental conditions, a stability study is recommended. This typically involves incubating the compound in your cell culture medium at 37°C over a time course (e.g., 0, 6, 12, 24, 48, and 72 hours) and quantifying the remaining amount of N-isobutyryl-alanine at each time point using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent experimental results. Degradation of N-isobutyryl-alanine leading to variable effective concentrations.Perform a stability study under your specific experimental conditions to determine the half-life of the compound. Prepare fresh solutions of N-isobutyryl-alanine for each experiment. Consider a dosing schedule with repeated additions to maintain a more constant concentration if stability is low.
Observed changes in cell morphology or viability. Accumulation of a degradation product (e.g., isobutyric acid) to toxic levels. Cellular response to the compound or its metabolites.Test the effects of the potential degradation products (alanine and isobutyric acid) individually on your cells to determine their cytotoxicity. Lower the initial concentration of N-isobutyryl-alanine.
Significant drop in media pH. Cellular metabolism of the released alanine and isobutyric acid. High cell density leading to increased metabolic waste.Monitor the pH of your culture medium regularly. Use a medium with a stronger buffering capacity (e.g., supplemented with HEPES). Perform more frequent media changes.
Difficulty in detecting N-isobutyryl-alanine in the medium after a short incubation period. Rapid degradation of the compound. Non-specific binding to culture vessel or cellular debris.Shorten the incubation time for your initial experiments. Use a more sensitive analytical method for quantification. Consider using protein-low-binding plates or tubes.

Data Presentation

The following table presents hypothetical stability data for N-isobutyryl-alanine in two common cell culture media to illustrate how such data might be presented.

Table 1: Hypothetical Stability of N-Isobutyryl-Alanine (100 µM) in Cell Culture Media at 37°C

Time (hours)Concentration in DMEM (% of initial)Concentration in RPMI-1640 (% of initial)
0100%100%
695%92%
1288%85%
2475%70%
4855%48%
7238%30%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Assessing the Stability of N-Isobutyryl-Alanine in Cell Culture Media

This protocol outlines a general procedure for determining the stability of N-isobutyryl-alanine in a specific cell culture medium.

1. Materials

  • N-isobutyryl-alanine

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile, protein-low-binding microcentrifuge tubes or culture plates

  • Incubator (37°C, 5% CO₂)

  • HPLC-MS system

  • Analytical standards of N-isobutyryl-alanine, alanine, and isobutyric acid

2. Methods

  • Preparation of Stock Solution: Prepare a concentrated stock solution of N-isobutyryl-alanine in a suitable sterile solvent (e.g., sterile water or DMSO).

  • Sample Preparation:

    • In sterile tubes or wells of a culture plate, add the cell culture medium.

    • Spike the medium with the N-isobutyryl-alanine stock solution to the final desired concentration (e.g., 100 µM).

    • Prepare multiple identical samples for each time point.

  • Incubation:

    • Immediately collect the "time 0" samples.

    • Place the remaining samples in a 37°C incubator.

    • Collect samples at predetermined time points (e.g., 6, 12, 24, 48, 72 hours).

  • Sample Processing:

    • At each time point, transfer an aliquot of the medium to a clean microcentrifuge tube.

    • If the medium contains serum, perform a protein precipitation step (e.g., by adding 3 volumes of ice-cold acetonitrile).

    • Centrifuge the samples to pellet precipitated proteins and cell debris.

    • Transfer the supernatant to a new tube for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated HPLC-MS method to quantify the concentration of N-isobutyryl-alanine.

    • It is also advisable to monitor for the appearance of the potential degradation products, alanine and isobutyric acid.

  • Data Analysis:

    • Calculate the concentration of N-isobutyryl-alanine at each time point.

    • Plot the concentration or percentage remaining versus time to determine the stability profile and calculate the half-life.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution spike Spike into Media stock->spike incubate Incubate at 37°C spike->incubate timepoints Collect at Time Points incubate->timepoints process Process Samples timepoints->process hplc HPLC-MS Analysis process->hplc data Data Analysis hplc->data stability Determine Stability data->stability

Caption: Experimental workflow for assessing the stability of N-isobutyryl-alanine.

Hypothetical_Degradation_Pathway cluster_extracellular Extracellular (Cell Culture Medium) cluster_cellular Intracellular cluster_degradation Degradation cluster_metabolism Metabolism NIBA N-Isobutyryl-Alanine Alanine Alanine NIBA->Alanine Hydrolysis / Enzymatic Cleavage Isobutyric_Acid Isobutyric Acid NIBA->Isobutyric_Acid Hydrolysis / Enzymatic Cleavage Pyruvate Pyruvate Alanine->Pyruvate Transamination Protein Protein Synthesis Alanine->Protein TCA TCA Cycle Pyruvate->TCA

Caption: Hypothetical degradation and metabolic pathway of N-isobutyryl-alanine.

References

Resolving peak tailing for 2-(2-Methylpropanamido)propanoic acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography

Troubleshooting Guide: Resolving Peak Tailing for 2-(2-Methylpropanamido)propanoic acid

This guide provides a structured approach to diagnosing and resolving peak tailing for the acidic compound this compound in high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a tail that extends to the right.[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate poor reproducibility.[1] It is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing.[1]

Q2: Why is my this compound peak tailing?

A2: For an acidic compound like this compound, peak tailing is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3][4] Other potential causes include column overload, improper mobile phase pH, extra-column band broadening, or a void in the column packing.[1][5]

Q3: How does mobile phase pH affect the peak shape of my acidic compound?

A3: Mobile phase pH is a critical factor.[6][7][8] For acidic compounds, a mobile phase pH close to the compound's pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in broadened or tailing peaks.[6] To ensure a single, non-ionized form and minimize unwanted interactions, the mobile phase pH should generally be adjusted to at least 2 units below the analyte's pKa.[9]

Q4: Can the choice of column help in preventing peak tailing for my compound?

A4: Absolutely. For polar acidic compounds, using a column specifically designed to minimize silanol interactions is beneficial.[10][11] Options include modern, high-purity "Type B" silica columns, end-capped columns, or columns with a polar-embedded or positively charged surface.[2][10][12] These columns are designed to reduce the number of accessible silanol groups, thus improving peak symmetry.[2][12]

Troubleshooting Workflow

A systematic approach is key to identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH ~2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Are you using a modern, end-capped, or polar-modified column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a suitable column (e.g., C18-AQ, Polar-Embedded) check_column->change_column No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes change_column->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_system Check for extra-column effects (tubing, connections) check_overload->check_system No reduce_load->check_system optimize_system Use shorter, narrower tubing and check fittings check_system->optimize_system Yes success Peak Shape Improved check_system->success No, Resolved optimize_system->success

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocols & Data

Mobile Phase pH Optimization

Objective: To demonstrate the effect of mobile phase pH on the peak shape of this compound.

Protocol:

  • System: HPLC with UV detection.

  • Column: Standard C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with pH adjuster.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Procedure: Prepare three different mobile phase A solutions: (a) unbuffered, (b) buffered to pH 4.5 (close to the presumed pKa), and (c) buffered to pH 2.5 with 0.1% formic acid. Analyze the standard solution of this compound under each condition and record the tailing factor.

Expected Results:

Mobile Phase pHTailing Factor (Tf)Peak ShapeRationale
Unbuffered (approx. 6.5)> 2.0Severe TailingAnalyte is ionized and interacts strongly with residual silanols.
4.51.5 - 2.0Moderate TailingAnalyte exists in both ionized and non-ionized forms.[6]
2.5 (with 0.1% Formic Acid)1.0 - 1.2SymmetricalAnalyte is fully protonated, and silanol interactions are suppressed.[9][12]
Column Chemistry Evaluation

Objective: To compare the performance of different column chemistries for the analysis of this compound.

Protocol:

  • System: Same as above.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Gradient: 10-90% B over 10 minutes.

  • Columns to Test:

    • Standard C18 (non-end-capped).

    • End-capped C18.

    • Polar-embedded C18 (e.g., C18-AQ).[13][14]

  • Procedure: Analyze the standard solution on each column using the same mobile phase and gradient conditions. Record the tailing factor for each run.

Expected Results:

Column TypeTailing Factor (Tf)Peak ShapeRationale
Standard C18> 1.5TailingHigh number of accessible silanol groups for secondary interactions.[2]
End-capped C181.2 - 1.5ImprovedEnd-capping blocks many residual silanols, reducing tailing.[12]
Polar-embedded C181.0 - 1.2SymmetricalThe polar group provides a water-enriched layer that shields the analyte from silanol interactions.[13]

Chemical Interactions Leading to Peak Tailing

The primary cause of peak tailing for acidic compounds on silica-based columns is the interaction with silanol groups.

G cluster_0 Silica Surface cluster_1 Analyte Si-OH Silanol Group (Si-OH) Analyte_Ionized 2-(2-Methylpropanamido)propanoate (Ionized, R-COO⁻) Analyte_Ionized->Si-OH Secondary Interaction (Hydrogen Bonding / Ion-Exchange)

Caption: Interaction between an ionized acidic analyte and a silanol group.

At a mobile phase pH near or above the pKa of this compound, the carboxylic acid group deprotonates to form a carboxylate anion. This negatively charged group can then interact with the partially positive hydrogen of the surface silanol groups (Si-OH), leading to a secondary retention mechanism that causes peak tailing.[3][4] By lowering the mobile phase pH, the analyte remains in its neutral, protonated form, and the silanol groups are also less likely to be ionized, thus minimizing these undesirable interactions.[5][15]

References

Technical Support Center: Enhancing the N-acylation of Alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the N-acylation of alanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of N-acylation of alanine in synthetic chemistry?

A1: The primary purpose of N-acylation of alanine, particularly N-acetylation, is to protect the amino group.[1] This protection prevents the highly reactive amino terminus from participating in unwanted side reactions, especially during peptide synthesis, ensuring the correct amino acid sequence is assembled.[1]

Q2: What are the most common reagents used for the N-acylation of alanine?

A2: The most common reagents include acetic anhydride, acyl chlorides, and mixed anhydrides. Acetic anhydride is widely used for N-acetylation.[2][3][4] Acyl chlorides offer a reactive alternative for introducing various acyl groups.[5][6] Mixed anhydrides, often generated in situ from an N-protected amino acid and a chloroformate, are also employed, particularly in peptide synthesis.[7][8]

Q3: What are the key factors influencing the efficiency of the N-acylation reaction?

A3: Several factors can significantly impact the reaction's success, including the choice of acylating agent and solvent, reaction temperature, pH, and the presence and type of base used.[9][10] Careful control of these parameters is crucial for maximizing yield and minimizing side reactions.

Q4: Is it possible for racemization to occur during the N-acylation of L-alanine?

A4: Yes, racemization is a potential side reaction, especially when using activating agents that can form an azlactone intermediate.[1][11] The choice of coupling reagents, base, and reaction conditions plays a critical role in minimizing the loss of stereochemical integrity.[1][11]

Troubleshooting Guide

Low Reaction Yield

Q: My N-acylation of alanine is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a slight excess of the acylating agent (e.g., 1.1 to 1.5 molar equivalents of acetic anhydride or acyl chloride).[2][3]

    • Reaction Time/Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12] For instance, some protocols with acetic anhydride in acetic acid suggest heating at 48-55°C.[2]

  • Suboptimal pH:

    • The pH of the reaction mixture is critical. For acylations in aqueous media, maintaining an alkaline pH (typically 8-10) is often necessary to deprotonate the amino group, making it a better nucleophile.[4][10] However, excessively high pH can lead to hydrolysis of the acylating agent.[10] Careful control of pH with a suitable base is essential.

  • Hydrolysis of Acylating Agent:

    • Acylating agents like acetic anhydride and acyl chlorides are sensitive to moisture. Ensure you are using anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Product Loss During Workup and Purification:

    • N-acylated alanine is often water-soluble, which can lead to losses during aqueous workup. Acidifying the aqueous layer to a pH of ~2 can help precipitate the product.[11]

    • Optimize your purification method. Recrystallization is a common method for purifying N-acetylalanine.

Side Reactions

Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A: Common side reactions in the N-acylation of alanine include diacylation, O-acylation (if the acylating agent is not specific), and racemization.

  • Diacylation: This occurs when the carboxylate of alanine is acylated to form a mixed anhydride, which can then react further.

    • Prevention: Use controlled stoichiometry of the acylating agent and maintain optimal reaction temperatures. Adding the acylating agent dropwise at a low temperature can help minimize this side reaction.

  • Racemization: The loss of stereochemical purity is a major concern, especially for applications in drug development.

    • Prevention: Racemization often proceeds through an azlactone intermediate, which is favored by certain activating agents and strong bases.[1][11]

      • Use a weaker base or a sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of triethylamine.[11]

      • Employ coupling additives that are known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), when using carbodiimide-mediated couplings.[5]

      • Keep reaction temperatures low.

Purification Challenges

Q: I'm having difficulty purifying my N-acylated alanine. What are the best strategies?

A: The purification strategy will depend on the specific N-acylated product and the impurities present.

  • Crystallization: For N-acetylalanine, crystallization from water is a common and effective method.[2] After the reaction, the mixture can be concentrated and the product crystallized by cooling.

  • Extraction: If the product has sufficient organic solubility, extraction can be employed. After quenching the reaction, the product can be extracted into an organic solvent. Washing the organic layer with dilute acid and then brine can help remove basic impurities and excess water-soluble reagents.

  • Chromatography: For more challenging purifications or for obtaining very high purity, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the N-acylated alanine derivative.

Experimental Protocols

Protocol 1: N-Acetylation of L-Alanine using Acetic Anhydride

This protocol is a common method for the synthesis of N-acetyl-L-alanine.

Materials:

  • L-Alanine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Water

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Dissolve L-alanine in glacial acetic acid in a molar ratio of approximately 1:5 to 1:6 (amino acid:acetic acid).[3]

  • Heat the mixture to 40-70°C with stirring.[3]

  • Slowly add 1.0 to 1.4 molar equivalents of acetic anhydride to the reaction mixture over a period of 1 to 5 hours, maintaining the temperature at 40-70°C.[3]

  • Continue stirring at this temperature for an additional 1 to 4 hours after the addition is complete.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid.

  • Add water to the residue and stir. If the product does not precipitate, acidify the solution to a pH of ~2 with hydrochloric acid.[11]

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-Acylation of Alanine using an Acyl Chloride

This protocol provides a general method for introducing different acyl groups to alanine.

Materials:

  • Alanine

  • Acyl Chloride (e.g., benzoyl chloride)

  • Aqueous sodium hydroxide or potassium carbonate solution

  • An organic solvent (e.g., tetrahydrofuran)

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Dissolve alanine in an aqueous solution of sodium hydroxide or potassium carbonate. The base should be in molar excess to neutralize the generated HCl and maintain an alkaline pH.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve the acyl chloride in a water-miscible organic solvent like tetrahydrofuran.

  • Add the acyl chloride solution dropwise to the vigorously stirred alanine solution, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of ~2 to precipitate the N-acylated alanine.

  • Collect the product by filtration, wash with cold water, and dry. If the product is soluble, it may be necessary to extract it with an organic solvent after acidification.

Data Presentation

Table 1: Reaction Conditions for N-Acetylation of Alanine

Acylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideAcetic AcidNone48-55Not specified78-83[2]
Acetic AnhydrideAcetic AcidNone40-702-1092-98[3]
Acetic AnhydrideWaterpH 8151Not specified[11]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time/temperature, use slight excess of acylating agent.
Suboptimal pHMaintain pH 8-10 for aqueous reactions.
Hydrolysis of acylating agentUse anhydrous reagents and an inert atmosphere.
Product loss during workupAcidify to pH ~2 to precipitate the product before filtration.
Side Reactions DiacylationControl stoichiometry, add acylating agent slowly at low temperature.
RacemizationUse a weaker/sterically hindered base, add racemization suppressants (e.g., HOBt), keep temperature low.
Purification Issues Product remains in solutionAcidify to induce precipitation, or use extraction with an organic solvent.
Persistent impuritiesRecrystallize from a suitable solvent (e.g., water for N-acetylalanine).

Visualizations

Experimental_Workflow_NAcetylation cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup & Purification start Dissolve Alanine in Solvent add_reagent Add Acylating Agent Dropwise start->add_reagent control_temp Maintain Reaction Temperature add_reagent->control_temp monitor Monitor Progress (TLC/NMR) control_temp->monitor check_completion Reaction Complete? monitor->check_completion check_completion->monitor No quench Quench Reaction check_completion->quench Yes acidify Acidify to pH ~2 quench->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate purify Purify (Crystallization/Chromatography) isolate->purify end Pure N-Acylated Alanine purify->end

Caption: General experimental workflow for the N-acylation of alanine.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_ph Is the pH optimal? check_completion->check_ph Yes solution_completion Increase reaction time/temperature Use excess acylating agent check_completion->solution_completion No check_reagents Are reagents anhydrous? check_ph->check_reagents Yes solution_ph Adjust pH to 8-10 for aqueous reactions check_ph->solution_ph No check_workup Is product lost during workup? check_reagents->check_workup Yes solution_reagents Use dry solvents and inert atmosphere check_reagents->solution_reagents No solution_workup Acidify to pH ~2 to precipitate product check_workup->solution_workup Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

A Comparative Analysis of the Presumed Biological Activities of L- and D-Isomers of N-Isobutyryl-Alanine

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Disclaimer: Direct experimental data on the biological activities of L- and D-isomers of N-isobutyryl-alanine is not currently available in the public domain. This guide provides a hypothetical comparison based on established principles of stereochemistry in pharmacology and extrapolated from data on structurally related compounds, such as L- and D-alanine and other N-acylated amino acids. The experimental data and protocols presented are illustrative and should be adapted and validated for specific research applications.

Introduction

Chirality is a fundamental aspect of molecular biology, with stereoisomers of a compound often exhibiting distinct pharmacological and toxicological profiles.[1][2][3] This is due to the stereospecific nature of biological macromolecules, such as enzymes and receptors, which preferentially interact with one enantiomer over the other. N-isobutyryl-alanine, a derivative of the amino acid alanine, possesses a chiral center at the alpha-carbon of the alanine residue, and therefore exists as two enantiomers: L-N-isobutyryl-alanine and D-N-isobutyryl-alanine. While L-amino acids are the predominant form in mammalian proteins, D-amino acids also play significant physiological roles.[3] This guide provides a comparative framework for the potential biological activities of the L- and D-isomers of N-isobutyryl-alanine, offering researchers a foundation for future experimental investigations.

Hypothetical Biological Activity Profile

Based on the known activities of L- and D-alanine and general principles of N-acylated amino acids, we can postulate differential activities for the isomers of N-isobutyryl-alanine. L-isomers of amino acid derivatives are often recognized by endogenous metabolic pathways, whereas D-isomers may exhibit greater resistance to enzymatic degradation, potentially leading to a longer biological half-life.[3]

Table 1: Hypothetical In Vitro Efficacy
ParameterL-N-Isobutyryl-alanineD-N-Isobutyryl-alanineRationale
Receptor Binding Affinity (Kd) Lower Affinity (Higher Kd)Higher Affinity (Lower Kd)D-isomers of some amino acid derivatives have shown higher affinity for specific, non-classical biological targets.
Enzyme Inhibition (IC50) Moderate InhibitionPotent InhibitionD-isomers can sometimes be more potent inhibitors of certain enzymes due to unique binding conformations.
Cellular Uptake HighLowL-amino acid transporters may preferentially recognize the L-isomer.
Metabolic Stability LowHighD-isomers are generally more resistant to degradation by proteases and other metabolic enzymes.[3]
Table 2: Hypothetical Pharmacokinetic Parameters
ParameterL-N-Isobutyryl-alanineD-N-Isobutyryl-alanineRationale
Bioavailability (Oral) Low to ModerateModerate to HighIncreased metabolic stability of the D-isomer could lead to higher bioavailability.
Half-life (t1/2) ShortLongResistance to enzymatic degradation would likely extend the half-life of the D-isomer.[3]
Clearance (CL) HighLowFaster metabolism of the L-isomer would result in higher clearance.
Volume of Distribution (Vd) ModerateModerateDependent on tissue permeability and plasma protein binding, which may or may not be significantly affected by stereochemistry.

Potential Signaling Pathways

Given their structural similarity to endogenous amino acids, N-isobutyryl-alanine isomers could potentially modulate various signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by these compounds, such as pathways involved in cellular metabolism or inflammation.

Caption: Hypothetical signaling pathway modulated by N-isobutyryl-alanine isomers.

Experimental Protocols

To empirically determine the biological activities of L- and D-N-isobutyryl-alanine, a series of in vitro and in vivo experiments would be necessary. Below are generalized protocols for key assays.

Receptor Binding Assay

This assay determines the binding affinity of the isomers to a specific receptor.

Workflow:

G Receptor Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a radiolabeled ligand and varying concentrations of L- or D-N-isobutyryl-alanine A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity C->D E Determine Ki values from competition binding curves D->E

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the target receptor.

  • Binding Reaction: In a multi-well plate, incubate the membranes with a known concentration of a high-affinity radioligand for the target receptor and a range of concentrations of either L- or D-N-isobutyryl-alanine.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell-Based Functional Assay

This assay measures the functional consequence of receptor binding, such as changes in second messenger levels.

Workflow:

G Cell-Based Functional Assay Workflow A Culture cells expressing the target receptor in a multi-well plate B Treat cells with varying concentrations of L- or D-N-isobutyryl-alanine A->B C Lyse the cells and measure the level of a second messenger (e.g., cAMP) B->C D Generate dose-response curves C->D E Determine EC50 or IC50 values D->E

Caption: Workflow for a cell-based functional assay measuring second messenger levels.

Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a 96-well or 384-well plate and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of L- or D-N-isobutyryl-alanine for a specified period.

  • Cell Lysis and Detection: Lyse the cells and use a commercially available kit (e.g., ELISA or HTRF) to measure the intracellular concentration of the relevant second messenger (e.g., cAMP, IP3, or Ca2+).

  • Data Analysis: Plot the second messenger concentration against the test compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

While direct experimental evidence is lacking, the principles of stereochemistry strongly suggest that the L- and D-isomers of N-isobutyryl-alanine will exhibit different biological activities. The L-isomer is more likely to be a substrate for endogenous metabolic pathways, while the D-isomer may possess greater metabolic stability and potentially unique pharmacological properties. The hypothetical data and generalized protocols provided in this guide are intended to serve as a starting point for researchers interested in elucidating the specific biological roles of these enantiomers. Further investigation is warranted to validate these hypotheses and to explore the full therapeutic potential of each isomer.

References

A Comprehensive Guide to Assessing Antibody Cross-Reactivity Against N-isobutyryl-alanine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Approach: Determining Antibody Specificity

The assessment of antibody cross-reactivity involves a systematic approach, beginning with the synthesis of appropriate reagents and culminating in quantitative immunoassays. The primary technique for this purpose is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), which allows for the determination of an antibody's binding preference for its target hapten versus structurally similar molecules.

To elicit an immune response and to create the necessary reagents for immunoassays, the small N-isobutyryl-alanine molecule (the hapten) must be conjugated to a larger carrier protein.[][2][3] Commonly used carrier proteins include Bovine Serum Albumin (BSA) for screening assays and Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity.[4]

Experimental Protocol: Carbodiimide-Mediated Hapten-Carrier Conjugation

This protocol describes the conjugation of N-isobutyryl-alanine, which contains a carboxylic acid group, to the primary amines of a carrier protein using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6]

  • Activation of Hapten:

    • Dissolve N-isobutyryl-alanine in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).

    • Add a molar excess of EDC and N-hydroxysuccinimide (NHS) to the hapten solution. NHS is used to create a more stable amine-reactive intermediate, improving conjugation efficiency.[6]

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (e.g., BSA or KLH) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

    • Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point is often a 20-50 fold molar excess of hapten.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and crosslinking reagents by dialysis against PBS or through gel filtration chromatography.

    • Characterize the resulting conjugate to determine the hapten-to-carrier protein ratio using techniques such as MALDI-TOF mass spectrometry or by spectrophotometric methods if the hapten has a distinct absorbance spectrum.[][2]

Diagram of Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation Hapten N-isobutyryl-alanine (Hapten) Activated_Hapten NHS-activated Hapten Hapten->Activated_Hapten Activation Carrier Carrier Protein (e.g., BSA, KLH) Conjugation Conjugation Reaction Carrier->Conjugation EDC_NHS EDC/NHS Crosslinker EDC_NHS->Activated_Hapten Activated_Hapten->Conjugation Conjugate Hapten-Carrier Conjugate Conjugation->Conjugate Purification Purification (Dialysis/Chromatography) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for conjugating a hapten to a carrier protein.

A competitive ELISA is the gold standard for quantifying the specificity of an antibody for a small molecule hapten.[8][9][10] In this assay, the antibody is pre-incubated with various concentrations of the free hapten (N-isobutyryl-alanine) or potential cross-reactants. This mixture is then added to a microplate coated with the hapten conjugated to a different carrier protein than that used for immunization (e.g., N-isobutyryl-alanine-BSA if the antibody was raised against N-isobutyryl-alanine-KLH) to prevent non-specific binding to the carrier. The amount of antibody that binds to the coated conjugate is inversely proportional to the concentration of the free hapten or cross-reactant in the solution.

Experimental Protocol: Competitive ELISA

  • Coating:

    • Coat a 96-well microplate with 100 µL/well of the N-isobutyryl-alanine-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to block any remaining protein-binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a series of dilutions of the free N-isobutyryl-alanine (the target analyte) and the potential cross-reactants in assay buffer.

    • In a separate plate or in tubes, mix equal volumes of the diluted analytes with a constant, predetermined concentration of the anti-N-isobutyryl-alanine antibody.

    • Incubate this mixture for 1-2 hours at room temperature.

  • Binding:

    • Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL/well of stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Diagram of Competitive ELISA Principle

Competitive_ELISA cluster_well ELISA Plate Well cluster_binding Binding Outcome Coated_Antigen Coated N-isobutyryl-alanine-BSA Bound_Complex Antibody binds to coated antigen Coated_Antigen->Bound_Complex Antibody Anti-N-isobutyryl-alanine Ab Antibody->Bound_Complex Low free hapten No_Binding Antibody is blocked by free hapten Antibody->No_Binding High free hapten Free_Hapten Free N-isobutyryl-alanine (or Cross-Reactant)

Caption: Principle of competitive ELISA for hapten detection.

Data Presentation and Interpretation

The data from the competitive ELISA should be used to generate inhibition curves for N-isobutyryl-alanine and each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from these curves. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of N-isobutyryl-alanine / IC50 of Potential Cross-Reactant) x 100

The results should be summarized in a clear and concise table. Below is a hypothetical example of how such data would be presented.

Table 1: Hypothetical Cross-Reactivity of an Anti-N-isobutyryl-alanine Antibody

Compound TestedChemical StructureIC50 (nM)% Cross-Reactivity
N-isobutyryl-alanine Isobutyryl group on Alanine 10 100%
N-acetyl-alanineAcetyl group on Alanine5002.0%
N-propionyl-alaninePropionyl group on Alanine5020%
N-butyryl-alanineButyryl group on Alanine2540%
AlanineUnmodified Alanine>10,000<0.1%
ValineAmino acid with similar side chain>10,000<0.1%
LeucineAmino acid with similar side chain>10,000<0.1%
IsoleucineAmino acid with similar side chain>10,000<0.1%
GlycineSimplest amino acid>10,000<0.1%
Beta-alanineIsomer of Alanine>10,000<0.1%

Interpretation of Hypothetical Data:

In this example, the antibody is highly specific for N-isobutyryl-alanine. It shows some cross-reactivity with other N-acylated alanines, with the degree of cross-reactivity correlating with the structural similarity of the acyl group to the isobutyryl group. There is negligible cross-reactivity with the unmodified amino acid alanine, its isomer beta-alanine, or other amino acids with structurally similar side chains. This would indicate that the antibody's binding site primarily recognizes the N-isobutyryl moiety in the context of the alanine backbone.

By following these experimental protocols and data presentation guidelines, researchers can rigorously characterize the cross-reactivity of their antibodies against N-isobutyryl-alanine conjugates, ensuring the reliability and validity of their research findings.

References

A Comparative Analysis of the Antimicrobial Effects of Propionic Acid and N-isobutyryl-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of the well-documented short-chain fatty acid, propionic acid, and the less-studied N-acyl-amino acid, N-isobutyryl-alanine. While extensive data exists for propionic acid, this comparison highlights the current knowledge gap regarding the antimicrobial potential of N-isobutyryl-alanine and underscores the need for further investigation.

Executive Summary

Propionic acid is a well-established antimicrobial agent with broad-spectrum activity against a variety of bacteria and fungi.[1][2][3] Its primary mechanisms of action involve the disruption of microbial cell membrane function and intracellular pH homeostasis.[2][4] In contrast, there is a significant lack of direct experimental data on the antimicrobial effects of N-isobutyryl-alanine. However, studies on related N-acyl amino acids and alanine derivatives suggest that this class of compounds holds potential for antimicrobial activity, warranting future research to determine the specific efficacy of N-isobutyryl-alanine.[5][6][7]

Data Presentation: Antimicrobial Efficacy

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) of propionic acid against various microorganisms. No direct MIC data for N-isobutyryl-alanine has been found in the reviewed literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Propionic Acid against Bacteria

MicroorganismMICpHReference
Staphylococcus aureus0.25%7.0-7.2[1]
Bacillus subtilis0.25%7.0-7.2[1]
Escherichia coli0.25%7.0-7.2[1]
Escherichia coli10 mM-[2]
Pseudomonas aeruginosa0.25%7.0-7.2[1]
Salmonella Typhimurium3,750 mg/L (50.6 mM)-[2]
Proteus vulgaris0.2%7.0-7.2[1]
Campylobacter jejuni500-1000 mg/L-
Methicillin-resistant Staphylococcus aureus (MRSA) USA300Growth suppressed-[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Propionic Acid against Fungi

MicroorganismMICpHReference
Candida albicans10 mM-[2]
Various Fungi20-120 mM5[8]
Various Fungi<10 mM3[8]
Pichia anomalaMost resistant to organic acids-[8]

N-isobutyryl-alanine:

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of organic acids, a crucial experiment for evaluating antimicrobial efficacy.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[10][11][12][13]

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism grown in a suitable broth medium.
  • Antimicrobial Agent: A stock solution of the organic acid (e.g., propionic acid) of known concentration, sterilized by filtration.
  • Growth Medium: A sterile liquid growth medium appropriate for the test microorganism (e.g., Mueller-Hinton Broth for many bacteria).
  • 96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute the adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

3. Serial Dilution of the Antimicrobial Agent:

  • Dispense 100 µL of sterile growth medium into all wells of the 96-well plate.
  • Add 100 µL of the antimicrobial stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row.
  • The last well in the row should contain only growth medium and the inoculum, serving as a positive control for microbial growth. A well with only uninoculated medium serves as a negative control.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well (except the negative control).
  • Incubate the plate at a temperature and for a duration suitable for the growth of the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for microbial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Propionic Acid

The antimicrobial action of propionic acid is multifaceted and primarily attributed to its ability to disrupt the normal physiological processes of microbial cells.[2][4]

  • Intracellular pH Disruption: In its undissociated form, propionic acid can readily pass through the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This drop in intracellular pH can inhibit the function of essential enzymes and disrupt metabolic pathways.[2]

  • Anion Accumulation: The accumulation of the propionate anion within the cell can lead to osmotic stress and interfere with cellular processes.

  • Membrane Damage: High concentrations of propionic acid can lead to the disruption of the cell membrane's structure and function.

  • Inhibition of Gene Expression: Propionic acid has been shown to inhibit the expression of invasion genes in pathogenic bacteria like Salmonella typhimurium.[14]

The following diagram illustrates the general mechanism of action for propionic acid.

Antimicrobial_Mechanism_of_Propionic_Acid cluster_extracellular Extracellular Environment (Lower pH) cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Higher pH) Propionic_Acid_Undissociated Propionic Acid (CH₃CH₂COOH) Propionic_Acid_Dissociated Propionate (CH₃CH₂COO⁻) + H⁺ Propionic_Acid_Undissociated->Propionic_Acid_Dissociated Diffusion Membrane Disruption Disruption of: - Enzyme function - DNA structure - Metabolic pathways Propionic_Acid_Dissociated->Disruption Leads to

Caption: Antimicrobial mechanism of propionic acid.

N-isobutyryl-alanine

Due to the lack of specific studies on the antimicrobial activity of N-isobutyryl-alanine, its mechanism of action remains unknown. However, based on the mechanisms of other antimicrobial peptides and amino acid derivatives, potential modes of action could include membrane disruption, inhibition of essential enzymes, or interference with cell wall synthesis.[15]

Experimental Workflow Visualization

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare microbial inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of antimicrobial agent in a 96-well plate B->C D Incubate the plate C->D E Visually assess for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Broth microdilution MIC determination workflow.

Conclusion

Propionic acid stands as a well-characterized antimicrobial agent with a significant body of evidence supporting its efficacy against a broad range of microorganisms. Its mechanisms of action are understood, and standardized methods for evaluating its performance are readily available.

In contrast, N-isobutyryl-alanine represents an area with a notable lack of research regarding its antimicrobial properties. While the known activities of related alanine derivatives suggest that it may possess antimicrobial potential, dedicated experimental studies are required to confirm this and to elucidate its spectrum of activity and mechanism of action. Future research should focus on determining the MIC of N-isobutyryl-alanine against a panel of clinically relevant microorganisms to provide a direct comparison with established antimicrobials like propionic acid.

References

Efficacy of 2-(2-Methylpropanamido)propanoic acid compared to similar enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Ibuprofen, a widely-used non-steroidal anti-inflammatory drug (NSAID), with other similar enzyme inhibitors that target the cyclooxygenase (COX) enzymes. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction to Cyclooxygenase Inhibition

Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are crucial for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] The inhibition of COX enzymes, therefore, leads to the analgesic, anti-inflammatory, and antipyretic effects of NSAIDs.[1][4] While the inhibition of COX-2 is primarily responsible for the anti-inflammatory effects, the inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal side effects.[2][3] This guide will compare the inhibitory activity of Ibuprofen against COX-1 and COX-2 with that of other common NSAIDs.

Quantitative Comparison of Inhibitory Potency

The efficacy of enzyme inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following tables summarize the comparative inhibitory activities of Ibuprofen and other NSAIDs against COX-1 and COX-2.

Table 1: IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
Ibuprofen--0.2[5]
S-(+)-Ketoprofen1.9[6]27[6]0.07
Naproxen---
Diclofenac--3[5]
Celecoxib--7.6[5]
Meloxicam--2[5]

Note: Specific IC50 values for Ibuprofen and Naproxen were not consistently available across the reviewed sources in the same units, but their relative selectivity is provided. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo COX Inhibition at Therapeutic Doses

CompoundDoseMean COX-1 Inhibition (%)Mean COX-2 Inhibition (%)
Ibuprofen800 mg, three times daily89[7]71.4[7][8]
Naproxen500 mg, twice daily95[7]71.5[7][8]
Diclofenac50 mg, three times daily50[7]93.9[7][8]
Meloxicam15 mg, daily53[7]77.5[7][8]

Signaling Pathway: Arachidonic Acid Metabolism

The primary mechanism of action for Ibuprofen and similar NSAIDs is the interruption of the arachidonic acid signaling pathway.[1][9] When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane.[1][9] The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][2][10]

node_phospholipids Membrane Phospholipids node_pla2 Phospholipase A2 node_aa Arachidonic Acid node_phospholipids->node_aa Stimuli node_pla2->node_aa node_cox COX-1 & COX-2 (Cyclooxygenase) node_pgh2 Prostaglandin H2 (PGH2) node_aa->node_pgh2 Oxygenation node_cox->node_pgh2 node_nsaids Ibuprofen & other NSAIDs node_nsaids->node_cox Inhibition node_prostaglandins Prostaglandins (e.g., PGE2, PGD2) node_pgh2->node_prostaglandins node_inflammation Inflammation, Pain, Fever node_prostaglandins->node_inflammation

Arachidonic Acid Signaling Pathway

Experimental Protocol: In Vitro COX Inhibition Assay

Determining the inhibitory potency of compounds like Ibuprofen is typically achieved through an in vitro COX inhibition assay.[11][12] The following protocol provides a general methodology for such an experiment.

Objective: To determine the IC50 value of a test inhibitor against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes[11]

  • Tris-HCl buffer (100 mM, pH 8.0)[11]

  • Hematin (cofactor)[11]

  • L-epinephrine (cofactor)[11]

  • Arachidonic acid (substrate)[11]

  • Test inhibitor (e.g., Ibuprofen) dissolved in DMSO[11]

  • 2.0 M HCl (to terminate the reaction)[11]

  • LC-MS/MS system for prostaglandin quantification[11]

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in an Eppendorf tube.[11]

  • Add the purified COX enzyme (either COX-1 or COX-2) to the reaction mixture and incubate at room temperature for 2 minutes.[11]

  • Add the test inhibitor at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes.[11] For control samples, add DMSO without the inhibitor.[11]

  • Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.[11]

  • Allow the reaction to proceed for 2 minutes and then terminate it by adding 2.0 M HCl.[11]

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using LC-MS/MS.[11]

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[11]

node_start Start node_prepare_mix Prepare Reaction Mix (Buffer, Cofactors) node_start->node_prepare_mix node_add_enzyme Add COX Enzyme (COX-1 or COX-2) node_prepare_mix->node_add_enzyme node_add_inhibitor Add Test Inhibitor (Varying Concentrations) node_add_enzyme->node_add_inhibitor node_preincubate Pre-incubate at 37°C node_add_inhibitor->node_preincubate node_add_substrate Initiate Reaction (Add Arachidonic Acid) node_preincubate->node_add_substrate node_incubate Incubate for 2 min node_add_substrate->node_incubate node_terminate Terminate Reaction (Add HCl) node_incubate->node_terminate node_quantify Quantify Prostaglandins (LC-MS/MS) node_terminate->node_quantify node_calculate Calculate % Inhibition node_quantify->node_calculate node_determine_ic50 Determine IC50 Value node_calculate->node_determine_ic50 node_end End node_determine_ic50->node_end

References

Unlocking the Therapeutic Potential of N-Isobutyryl-Alanine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. N-acyl amino acids have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of structural analogs of N-isobutyryl-alanine, offering insights into their biological performance supported by experimental data. By examining the structure-activity relationships of related compounds, we aim to illuminate pathways for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

While comprehensive studies focusing solely on a wide range of N-isobutyryl-alanine analogs are limited, valuable insights can be gleaned from research on structurally related N-acyl-alanine and other N-acyl amino acid derivatives. The following tables summarize quantitative data from studies on alanine-based compounds, providing a basis for understanding how structural modifications can influence biological activity.

Antimicrobial and Antioxidant Activity of Alanine-Based Phenylsulfonamide Derivatives

A study on novel alanine-based phenylsulfonamide derivatives revealed significant antimicrobial and antioxidant properties. These compounds, while not N-isobutyryl derivatives, feature a modified N-acyl group on an alanine scaffold, providing a valuable dataset for structure-activity relationship (SAR) analysis.

Compound IDStructureTarget Organism/AssayActivity (MIC in µg/mL or % Inhibition)Reference
3a N-(1-carboxyethyl)benzenesulfonamideStaphylococcus aureus1.0[1][2]
Pseudomonas aeruginosa1.0[1][2]
Candida albicans1.0[1][2]
DPPH Radical Scavenging95.70% Inhibition (IC50 = 1.072 µg/mL)[1][2]
3f 2-(N-(pyrimidin-2-yl)sulfamoyl)alanineStaphylococcus aureus0.5[1][2]
Pseudomonas aeruginosa0.5[1][2]
Candida albicans0.5[1][2]

Key Observation: The introduction of a pyrimidinyl group in compound 3f enhanced the antimicrobial activity compared to the phenylsulfonamide group in compound 3a [1][2]. This suggests that modifications to the N-acyl moiety can significantly modulate the biological effects of alanine derivatives.

Antioxidant and Anti-HIV Activities of N-Isobutyryl-L-Cysteine Conjugates

Research on N-isobutyryl-L-cysteine conjugates has demonstrated their potential as antioxidant and anti-HIV agents. While the amino acid core is cysteine, the presence of the N-isobutyryl group makes these compounds highly relevant for understanding the potential activities of N-isobutyryl-alanine analogs.

CompoundBiological ActivityKey Findings
N-isobutyryl-L-cysteine/MEA conjugatesAntioxidant (Free Radical Scavenging)Exhibited free radical-scavenging activities comparable to Trolox and superior to N-acetylcysteine (NAC).
Anti-HIVDisplayed anti-HIV properties in human monocyte-derived macrophages infected in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the alanine-based phenylsulfonamide derivatives was determined using the broth microdilution method.

  • Preparation of Microbial Cultures: Bacterial strains (Staphylococcus aureus, Pseudomonas aeruginosa) and fungal strains (Candida albicans) were cultured in appropriate broth media overnight at 37°C.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Microdilution Assay: Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with a standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The antioxidant activity was evaluated by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol was prepared.

  • Reaction Mixture: Different concentrations of the test compounds were added to the DPPH solution.

  • Incubation: The reaction mixture was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined from a plot of inhibition percentage against concentration.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental designs. The following diagrams were created using the Graphviz (DOT language) to visualize key concepts.

SAR_Alanine_Derivatives cluster_0 Structural Modifications cluster_1 Biological Activity N-Acyl Group N-Acyl Group Antimicrobial Antimicrobial N-Acyl Group->Antimicrobial e.g., Phenylsulfonamide vs. Pyrimidinylsulfonamide Antioxidant Antioxidant N-Acyl Group->Antioxidant Enzyme Inhibition Enzyme Inhibition N-Acyl Group->Enzyme Inhibition e.g., Isobutyryl in chymotrypsin inhibitor Alanine Backbone Alanine Backbone Alanine Backbone->Antimicrobial e.g., α-Alanine vs. β-Alanine Carboxyl Terminus Carboxyl Terminus Carboxyl Terminus->Antimicrobial e.g., Amide/Ester formation

Caption: Structure-Activity Relationships of N-Acyl-Alanine Analogs.

Experimental_Workflow Start Start Synthesis Synthesis of N-Isobutyryl-Alanine Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Biological_Screening Hit_Identification Identification of 'Hit' Compounds Biological_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Antioxidant) Hit_Identification->Secondary_Assays SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Proposed Workflow for N-Isobutyryl-Alanine Analog Drug Discovery.

Future Directions and Conclusion

The available data, though not exhaustive for N-isobutyryl-alanine itself, strongly supports the therapeutic potential of its structural analogs. The demonstrated antimicrobial, antioxidant, and anti-HIV activities of related N-acyl amino acids underscore the value of this chemical scaffold in drug discovery.

Future research should focus on the systematic synthesis and evaluation of a library of N-isobutyryl-alanine analogs. Key modifications to explore include:

  • Varying the stereochemistry: Comparing the activity of N-isobutyryl-L-alanine with N-isobutyryl-D-alanine and N-isobutyryl-β-alanine.

  • Modifying the isobutyryl group: Introducing different alkyl or aryl substituents to probe the impact on activity and selectivity.

  • Derivatizing the carboxyl group: Synthesizing a series of amides and esters to enhance pharmacokinetic properties.

By employing the experimental protocols outlined in this guide and leveraging the insights from the structure-activity relationships of related compounds, researchers can efficiently navigate the path toward the development of novel and potent therapeutic agents based on the N-isobutyryl-alanine framework.

References

A Comparative Guide to Orthogonal Methods for Structural Confirmation of 2-(2-Methylpropanamido)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of a newly synthesized compound is a cornerstone of chemical research and pharmaceutical development. Relying on a single analytical technique can be misleading, as each method interrogates a molecule's properties from a different physical standpoint. A robust structural elucidation strategy, therefore, employs several orthogonal (complementary) methods to ensure the assigned structure is correct.

This guide provides a comparative overview of four essential, orthogonal techniques for confirming the structure of synthesized 2-(2-Methylpropanamido)propanoic acid, an N-acylated amino acid. We present expected experimental data, detailed protocols, and logical workflows to assist researchers in applying these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution.[1] It provides detailed information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Atom Label Chemical Shift (δ, ppm) Multiplicity Integration
Ha~11-12Broad Singlet1H
Hb~6.5-7.5Broad Doublet1H
Hc~4.6-4.7Quintet1H
Hd~2.4-2.5Septet1H
He~1.5Doublet3H
Hf~1.2Doublet6H
¹³C NMR Atom Label Chemical Shift (δ, ppm)
C1~178-180
C2~176-177
C3~48-50
C4~35-36
C5~18-19
C6~19-20 (x2)

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Protons on heteroatoms (a, b) are exchangeable with D₂O.

Experimental Protocol
  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup : Place the sample in the NMR spectrometer. Perform standard instrument tuning, locking, and shimming to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire a 1D proton spectrum. A typical experiment involves a 30-90° pulse angle with a relaxation delay of 1-5 seconds.[3]

  • ¹³C NMR Acquisition : Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a longer acquisition time with more scans is required.

  • 2D NMR (Optional but Recommended) : Perform 2D experiments like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to confirm the connectivity between protons and carbons, respectively.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H signals and reference the spectra to TMS.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it measures m/z with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental composition.[4][5]

Data Presentation

Table 2: Predicted HRMS Data for this compound

Parameter Value
Chemical FormulaC₇H₁₃NO₃
Ion Type[M+H]⁺
Calculated Exact Mass (m/z)160.09682
Found Exact Mass (m/z)160.0971 (Example)
Mass Error< 5 ppm

Note: The [M+Na]⁺ or [M-H]⁻ adducts may also be observed depending on the ionization method.

Experimental Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like this, which minimizes fragmentation and keeps the molecular ion intact.[6]

  • Mass Analysis : The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Calibration : The instrument must be calibrated using a known standard compound that provides ions of well-defined m/z values across the desired mass range to ensure high mass accuracy.[7]

  • Data Acquisition : Acquire the mass spectrum, ensuring the molecular ion peak is clearly resolved.

  • Data Analysis : Determine the m/z of the molecular ion peak and compare it to the theoretical exact mass calculated from the proposed chemical formula. The difference should be within the instrument's specified mass accuracy (e.g., < 5 ppm). Fragmentation patterns, if observed, can provide further structural confirmation.[8]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds (e.g., stretching, bending).[1]

Data Presentation

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
2500-3300O-H StretchCarboxylic AcidStrong, Very Broad
~3300N-H StretchSecondary AmideMedium, Broad
~2970C-H Stretch (sp³)AlkylMedium-Strong
~1710C=O StretchCarboxylic Acid DimerStrong, Sharp
~1650C=O Stretch (Amide I)Secondary AmideStrong, Sharp
~1550N-H Bend (Amide II)Secondary AmideMedium

Note: The broad O-H stretch from the carboxylic acid may overlap with the N-H stretch.[9] The carbonyl (C=O) absorptions for the acid and amide are distinct and confirmatory.[10]

Experimental Protocol
  • Technique : Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples, requiring minimal preparation.[11][12]

  • Background Spectrum : Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.[13]

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal. If it is a powder, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[14]

  • Data Acquisition : Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.[15] It provides unambiguous proof of connectivity, conformation, and absolute stereochemistry, making it the "gold standard" for structural confirmation.

Data Presentation

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic (Example)
Space GroupP2₁ (Example)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Length (C=O)~1.20 - 1.25 Å
Key Bond Length (C-N)~1.33 Å
Flack Parameter~0.0(1) (for absolute stereochemistry)
R-factor< 5% (for a good quality structure)
Experimental Protocol
  • Crystallization : Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting : Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head. The crystal is typically flash-frozen under a stream of cold nitrogen (~100 K) to minimize radiation damage.[16]

  • Data Collection : Place the goniometer on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern over a wide range of angles.[17]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an electron density map, from which atomic positions are determined. The structural model is refined against the experimental data to improve its accuracy.[18]

  • Data Analysis : The final refined structure provides precise bond lengths, angles, and torsional angles. For chiral molecules crystallized in a non-centrosymmetric space group, the data can be used to determine the absolute configuration.

Workflow and Data Integration

No single technique provides all the necessary information. True structural confirmation comes from the integration of data from these orthogonal methods, as illustrated in the workflows below.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms High-Resolution MS purification->ms ir FTIR Spectroscopy purification->ir xray X-ray Crystallography (if crystal) purification->xray confirmation Unambiguous Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation xray->confirmation

Caption: Experimental workflow for synthesis and structural confirmation.

DataIntegration nmr NMR Spectroscopy ms Mass Spectrometry ir FTIR Spectroscopy xray X-Ray Crystallography conn Atom Connectivity (C-H Framework) conn->nmr mw Molecular Weight & Elemental Formula mw->ms fg Functional Groups (C=O, N-H, O-H) fg->ir stereo 3D Structure & Absolute Stereochemistry stereo->xray structure Confirmed Structure: This compound structure->conn structure->mw structure->fg structure->stereo

Caption: Logical integration of data from orthogonal analytical methods.

Conclusion

The structural confirmation of a synthesized molecule like this compound requires a multi-faceted analytical approach. While NMR provides the core framework, HRMS confirms the elemental composition, and FTIR verifies the presence of key functional groups. When obtainable, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. By integrating data from these orthogonal methods, researchers can have the highest degree of confidence in their results, a critical requirement for publication, patenting, and progression in drug development pipelines.

References

In Vivo Efficacy of N-isobutyryl-alanine Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for in vivo efficacy data on N-isobutyryl-alanine derivatives and closely related N-acyl-alanine compounds did not yield specific results. The current scientific literature accessible through public databases does not appear to contain studies detailing the in vivo neuroprotective effects, quantitative performance metrics, or specific signaling pathways for this particular class of molecules.

While the direct query for N-isobutyryl-alanine derivatives was inconclusive, this guide presents information on a related N-acyl amino acid derivative, N-acetyl-L-leucine, to provide a contextual framework for researchers interested in this chemical space. It is crucial to note that the following data pertains to N-acetyl-L-leucine and should not be directly extrapolated to N-isobutyryl-alanine derivatives, as structural changes can significantly alter biological activity.

Comparative Analysis: N-acetyl-L-leucine as a Reference Compound

N-acetyl-L-leucine has been investigated for its neuroprotective potential in animal models of traumatic brain injury (TBI). The data presented below is a summary of findings from a preclinical study and serves as an example of the type of data required for a comprehensive comparison.

Table 1: In Vivo Efficacy of N-acetyl-L-leucine in a Mouse Model of TBI
CompoundAnimal ModelDosageAdministration RouteKey Findings
N-acetyl-L-leucine (NALL)Mouse model of experimental TBINot specifiedOral- Attenuated neuronal cell death in the acute phase (day 1 post-TBI).[1] - Reduced neuroinflammation in injured cortices.[1] - Potentially mediated through the restoration of autophagy flux.[1]
N-isobutyryl-alanine derivativesData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

To aid researchers in designing future studies, a generalized experimental protocol for evaluating the in vivo efficacy of a neuroprotective compound in a TBI model is outlined below. This is a hypothetical workflow based on common practices in the field.

Generalized Experimental Workflow for In Vivo Neuroprotection Studies

G cluster_0 Pre-clinical Evaluation cluster_1 Efficacy Assessment cluster_2 Mechanism of Action A Compound Synthesis (e.g., N-isobutyryl-alanine derivative) B Animal Model Induction (e.g., Traumatic Brain Injury) A->B C Compound Administration (Specify dose, route, and timing) B->C D Behavioral Tests (e.g., Morris Water Maze, Rotarod) C->D E Histological Analysis (e.g., Lesion volume, neuronal count) C->E F Biochemical Assays (e.g., ELISA for inflammatory markers) C->F G Western Blot / PCR (e.g., for signaling pathway proteins) F->G H Immunohistochemistry (e.g., for protein localization) F->H

Caption: Generalized workflow for in vivo neuroprotection studies.

Potential Signaling Pathways in Neuroprotection

While the specific signaling pathways for N-isobutyryl-alanine derivatives are unknown, neuroprotective agents often modulate common pathways involved in cell survival and inflammation. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

Hypothesized Neuroprotective Signaling Pathway

G cluster_0 Cellular Stress (e.g., TBI) cluster_1 Therapeutic Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcome stress Oxidative Stress Neuroinflammation apoptosis Apoptotic Pathways (e.g., Caspase activation) stress->apoptosis compound N-isobutyryl-alanine derivative (Hypothetical) pathway Pro-survival Pathways (e.g., Akt, ERK) compound->pathway Activates pathway->apoptosis Inhibits outcome Neuronal Survival apoptosis->outcome Reduces

References

Benchmarking N-isobutyryl-alanine performance against commercial standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of N-isobutyryl-alanine against established commercial standards, L-alanine and β-alanine. Due to the limited publicly available performance data on N-isobutyryl-alanine, this document outlines a series of robust experimental protocols to generate comparative benchmarks for two potential applications: cell culture supplementation and enhancement of muscle cell endurance.

Introduction: N-isobutyryl-alanine and Commercial Standards

N-isobutyryl-alanine is a modified amino acid, a derivative of the proteinogenic amino acid L-alanine. While its specific biological functions are not extensively documented, its structural similarity to L-alanine and β-alanine suggests potential roles in cellular metabolism and physiology.

  • L-alanine is a non-essential amino acid crucial for the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is a common component of cell culture media, supporting cell growth and viability.[1][2]

  • β-alanine is a non-proteinogenic amino acid that serves as the rate-limiting precursor to carnosine synthesis in muscle tissue.[3][4] Carnosine is a dipeptide that acts as an intracellular buffer, mitigating the drop in pH during high-intensity exercise, thereby delaying the onset of muscle fatigue.[5][6][7]

This guide proposes a head-to-head comparison of N-isobutyryl-alanine with L-alanine for its potential as a cell culture media supplement and with β-alanine for its potential as an ergogenic agent in an in vitro muscle cell model.

Comparative Performance Data (Hypothetical Data Tables)

The following tables are structured to present the expected quantitative data from the experimental protocols detailed in Section 3. These tables will allow for a clear and direct comparison of N-isobutyryl-alanine with the respective commercial standards.

Table 1: Cell Viability and Proliferation in Response to Supplementation

CompoundConcentration (mM)Cell Viability (%) (MTT Assay)Cytotoxicity (% LDH Release)
Control (No Supplement) 01005
L-alanine 1(experimental data)(experimental data)
5(experimental data)(experimental data)
10(experimental data)(experimental data)
N-isobutyryl-alanine 1(experimental data)(experimental data)
5(experimental data)(experimental data)
10(experimental data)(experimental data)

Table 2: In Vitro Muscle Cell Fatigue and Buffering Capacity

CompoundConcentration (mM)Time to Fatigue (min)Intracellular pH (at fatigue)
Control (No Supplement) 0(experimental data)(experimental data)
β-alanine 1(experimental data)(experimental data)
5(experimental data)(experimental data)
10(experimental data)(experimental data)
N-isobutyryl-alanine 1(experimental data)(experimental data)
5(experimental data)(experimental data)
10(experimental data)(experimental data)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture Supplementation Assays

These protocols are designed to assess the effect of N-isobutyryl-alanine on the growth and health of a standard cell line (e.g., HeLa or HEK293) in comparison to L-alanine.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of standard cell culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare stock solutions of L-alanine and N-isobutyryl-alanine. Add the compounds to the respective wells to achieve final concentrations of 1, 5, and 10 mM. Include a set of wells with no supplement as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control wells.

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing an indication of cytotoxicity.[11][12][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

In Vitro Muscle Cell Endurance Assays

These protocols are designed to evaluate the potential of N-isobutyryl-alanine to enhance muscle cell endurance and buffering capacity in an in vitro model, using a myotube cell line (e.g., C2C12), and comparing its effects to β-alanine.

This protocol simulates muscle fatigue in cultured myotubes through electrical stimulation.[14][15][16]

Protocol:

  • Cell Differentiation: Culture C2C12 myoblasts until they reach confluence, then induce differentiation into myotubes by switching to a low-serum medium.

  • Compound Pre-incubation: Pre-incubate the differentiated myotubes with N-isobutyryl-alanine or β-alanine at final concentrations of 1, 5, and 10 mM for 24 hours.

  • Fatigue Induction: Subject the myotubes to electrical field stimulation (e.g., 40 Hz, 1.5 ms pulses for 2 seconds, repeated every 20 seconds) in a low-glucose, high-potassium buffer to induce fatigue.

  • Force Measurement: Monitor the contractile force of the myotubes over time using a force transducer.

  • Time to Fatigue: Define "fatigue" as the time point at which the contractile force decreases to 50% of the initial force.

  • Data Analysis: Compare the time to fatigue for cells treated with N-isobutyryl-alanine, β-alanine, and the control.

This protocol assesses the ability of the compounds to help maintain a stable intracellular pH during induced metabolic stress.

Protocol:

  • Cell Preparation and Pre-incubation: Follow steps 1 and 2 of the in vitro muscle fatigue model protocol.

  • pH-sensitive Dye Loading: Load the myotubes with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Metabolic Stress Induction: Induce intracellular acidification by exposing the cells to a high-lactate, low-pH buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of the pH-sensitive dye over time using a fluorescence microplate reader or microscope.

  • Intracellular pH Calculation: Calibrate the fluorescence signal to intracellular pH values using a standard calibration curve.

  • Data Analysis: Compare the changes in intracellular pH in myotubes treated with N-isobutyryl-alanine, β-alanine, and the control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

Experimental_Workflow_Cell_Culture cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_mtt MTT Assay cluster_ldh LDH Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add N-isobutyryl-alanine & Commercial Standards B->C D Incubate for 48h C->D E Add MTT Reagent D->E I Collect Supernatant D->I F Incubate for 4h E->F G Add Solubilizer F->G H Measure Absorbance (570nm) G->H J Add LDH Reaction Mix I->J K Incubate for 30min J->K L Measure Absorbance (490nm) K->L

Caption: Workflow for Cell Culture Assays.

Experimental_Workflow_Muscle_Fatigue cluster_prep Preparation cluster_fatigue Fatigue Assay cluster_buffering Buffering Capacity Assay A Differentiate C2C12 Myotubes B Pre-incubate with Compounds (24h) A->B C Induce Fatigue (Electrical Stimulation) B->C F Load with pH-sensitive Dye B->F D Measure Contractile Force C->D E Determine Time to 50% Force Reduction D->E G Induce Acidification F->G H Measure Fluorescence G->H I Calculate Intracellular pH H->I

Caption: Workflow for In Vitro Muscle Cell Assays.

Beta_Alanine_Signaling_Pathway cluster_transport Uptake cluster_synthesis Synthesis cluster_function Function BA_ext β-alanine (extracellular) transporter Transporter BA_ext->transporter BA_int β-alanine (intracellular) transporter->BA_int carnosine_synthase Carnosine Synthase BA_int->carnosine_synthase L_His L-histidine L_His->carnosine_synthase carnosine Carnosine carnosine_synthase->carnosine buffering Intracellular Buffering carnosine->buffering H_ion H+ (from anaerobic glycolysis) H_ion->buffering fatigue Delayed Muscle Fatigue buffering->fatigue

Caption: β-alanine and Carnosine Synthesis Pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(2-Methylpropanamido)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed procedural information for the safe disposal of 2-(2-Methylpropanamido)propanoic acid, a compound requiring careful management due to its potential hazards.

Immediate Safety and Disposal Plan

Core Principles of Disposal:

  • Do not dispose of down the drain: This chemical should not be released into the environment as it can be harmful to aquatic life.[1]

  • Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials. This includes determining if the chemical waste is classified as hazardous.[2]

  • Professional Disposal: Contact a licensed professional waste disposal service to handle the disposal of this material.[2]

  • Container Management: Dispose of empty containers as unused product. Do not reuse containers for other purposes.[2]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Safety goggles or a face shield

    • A lab coat or chemical-resistant apron

    • In case of insufficient ventilation, use a suitable respirator.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with corrosive and potentially flammable materials.

    • Do not mix with incompatible wastes.

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4][5]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

    • Ensure the container is tightly closed to prevent leaks or spills.[3][4][5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available information about the chemical, including its name, quantity, and any known hazards.

  • Spill and Leak Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[3]

    • Remove all sources of ignition.[3]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

    • Collect the absorbed material into a suitable container for disposal.[3][4]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Quantitative Data for Structurally Similar Compounds

Since specific data for this compound is not available, the following table presents data for Propanoic Acid as a reference.

PropertyValue
Chemical Formula C₃H₆O₂
Molecular Weight 74.08 g/mol
Appearance Colorless, oily liquid
Odor Pungent, rancid
Boiling Point 141 °C (286 °F; 414 K)
Melting Point -20.8 °C (-5.4 °F; 252.3 K)
Flash Point 54 °C (129 °F; 327 K)
Solubility in water Miscible
Vapor Pressure 3.2 mmHg at 20 °C

Note: This data is for Propanoic Acid and should be used for general guidance only.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for disposal ppe Step 1: Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect waste in a labeled, sealed container ppe->collect storage Step 3: Store in a cool, dry, well-ventilated area collect->storage spill Spill or Leak Occurs collect->spill contact_ehs Step 4: Contact EHS or licensed waste disposal contractor storage->contact_ehs storage->spill provide_info Step 5: Provide all known chemical information contact_ehs->provide_info disposal Step 6: Follow instructions from disposal service for pickup provide_info->disposal end End: Waste properly disposed disposal->end spill->contact_ehs No (Large Spill) contain_spill Contain spill with inert absorbent spill->contain_spill Yes collect_spill Collect absorbed material for disposal contain_spill->collect_spill collect_spill->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(2-Methylpropanamido)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the handling of 2-(2-Methylpropanamido)propanoic acid. All personnel must review and understand these procedures before commencing any work with this compound.

Handling this compound, a chemical powder, requires stringent safety protocols to minimize risk and ensure a safe laboratory environment.[1] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory for all researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the required PPE for handling this compound, drawing on best practices for similar carboxylic acids and powdered chemicals.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4]Protects eyes from dust particles and accidental splashes, which can cause severe eye damage.[5][6][7]
Hand Protection Nitrile or butyl rubber gloves.[5] Inspect for tears or holes before use.[8] Change gloves immediately if contaminated.[9]Provides a barrier against skin contact, which can cause irritation or burns.[5][10]
Body Protection A full-length, long-sleeved laboratory coat.[9] An impervious apron should be worn when handling larger quantities.[2]Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during spill cleanup.[3][5]Minimizes the inhalation of airborne powder, which may cause respiratory irritation.[5][6][7][11][12] Always work in a well-ventilated area.[13][14]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Preparation and Area Setup :

    • Before handling, review the Safety Data Sheet (SDS) for the specific chemical.[15]

    • Ensure a chemical fume hood is operational and available for weighing and handling the powder.[1][16]

    • Locate the nearest safety shower and eyewash station.[13]

    • Have spill cleanup materials readily accessible.[2]

  • Handling and Use :

    • Wear all required PPE as detailed in the table above.

    • Conduct all manipulations of the powder, including weighing and transferring, within a chemical fume hood to control dust.[9][16]

    • Use the minimum amount of the chemical necessary for the experiment.[16]

    • When dissolving, always add the acid to the solvent, not the other way around, to prevent splashing.[2]

    • Keep containers tightly closed when not in use.[13][14]

  • Cleanup :

    • Decontaminate all surfaces after use.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid Chemical Waste Collect in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
Contaminated Labware Disposable items (e.g., gloves, weigh boats) should be placed in a sealed bag and disposed of as solid chemical waste.[9] Reusable glassware must be decontaminated.
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before disposing of the container in accordance with institutional guidelines.
Spill Cleanup Materials All materials used to clean a spill must be collected in a sealed container and disposed of as hazardous waste.[17]

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[17]

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures ReviewSDS Review SDS PrepWorkspace Prepare Workspace & Fume Hood ReviewSDS->PrepWorkspace GatherPPE Gather and Inspect PPE PrepWorkspace->GatherPPE DonPPE Don Appropriate PPE GatherPPE->DonPPE WeighTransfer Weigh and Transfer in Fume Hood DonPPE->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment Spill Spill Response WeighTransfer->Spill Decontaminate Decontaminate Work Area ConductExperiment->Decontaminate Exposure Personal Exposure ConductExperiment->Exposure DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste DoffPPE Doff and Dispose of PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.